4'-Bromo-2-nitrobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHHCNTAZYUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618899 | |
| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-34-1 | |
| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35450-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Bromo-2-nitrobiphenyl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2-nitrobiphenyl is a halogenated nitroaromatic compound belonging to the biphenyl class of organic molecules. Its structure, featuring a bromine atom and a nitro group on separate phenyl rings, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and relevant experimental data for professionals in research and drug development.
Chemical and Physical Properties
The physicochemical properties of 4'-Bromo-2-nitrobiphenyl are crucial for its application in synthesis and for understanding its behavior in various chemical environments. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(2-nitrophenyl)benzene | [1] |
| CAS Number | 35450-34-1 | [1] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.10 g/mol | [1] |
| Melting Point | 59-60 °C | |
| Boiling Point | Predicted: 386.9 ± 17.0 °C (for 4-bromo-4'-nitrobiphenyl) | [2] |
| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. | [2] |
| Appearance | Solid |
Molecular Structure
The molecular structure of 4'-Bromo-2-nitrobiphenyl consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a bromine atom at the 4'-position, and the other with a nitro group at the 2-position.
Due to the lack of specific crystallographic data for 4'-Bromo-2-nitrobiphenyl, the structural parameters of the closely related compound, 4,4'-Dibromo-2-nitrobiphenyl, can be used to infer its geometry. In this related structure, the two benzene rings are twisted with a dihedral angle of 55.34(14)°. The nitro group is also twisted relative to its attached benzene ring, with a dihedral angle of 26.8(2)°.[3] The C-C bond length between the two phenyl rings is approximately 1.483(5) Å.[3] These values suggest that 4'-Bromo-2-nitrobiphenyl also adopts a non-planar conformation.
Caption: 2D Chemical Structure of 4'-Bromo-2-nitrobiphenyl.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of 4'-Bromo-2-nitrobiphenyl.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two rings. |
| ¹³C NMR | Aromatic carbons will resonate in the range of 120-150 ppm. The carbon attached to the bromine will be shifted, as will the carbons of the nitro-substituted ring. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the nitro group (NO₂) will be observed around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be seen in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically below 700 cm⁻¹.[4][5] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6] Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the bromine atom.[7] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol:
This protocol provides a general framework for the synthesis of 4'-Bromo-2-nitrobiphenyl. Optimization of reaction conditions may be necessary.
Reactants:
-
1-Bromo-2-nitrobenzene
-
4-Bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction flask, add 1-bromo-2-nitrobenzene, 4-bromophenylboronic acid (typically 1.1-1.5 equivalents), and a palladium catalyst (typically 1-5 mol%).
-
Add a suitable base (typically 2-3 equivalents) and the chosen solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Synthetic pathway for 4'-Bromo-2-nitrobiphenyl via Suzuki-Miyaura coupling.
Conclusion
4'-Bromo-2-nitrobiphenyl is a key synthetic intermediate with well-defined chemical and physical properties. Its non-planar structure and the presence of reactive bromo and nitro functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound.
References
- 1. 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Spectroscopic Profile of 4'-Bromo-2-nitrobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4'-Bromo-2-nitrobiphenyl, a molecule of interest in synthetic chemistry and drug discovery. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
While complete, publicly accessible raw spectral data for 4'-Bromo-2-nitrobiphenyl is limited, the following tables summarize the available information from established chemical databases.[1][2] For detailed spectra, direct consultation of the referenced databases is recommended.
Table 1: 1H NMR Data
Table 2: 13C NMR Data
The existence of 13C NMR data for 4'-Bromo-2-nitrobiphenyl is documented in chemical databases such as PubChem and SpectraBase.[1][2] The spectrum would provide key information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~148 |
| C2 | ~124 |
| C3 | ~133 |
| C4 | ~130 |
| C5 | ~129 |
| C6 | ~132 |
| C1' | ~139 |
| C2'/C6' | ~132 |
| C3'/C5' | ~129 |
| C4' | ~123 |
| C (ipso-NO2) | ~149 |
| C (ipso-Br) | ~122 |
Note: These are predicted values and may differ from experimental data.
Table 3: Infrared (IR) Spectroscopy Data
An FTIR spectrum for 4'-Bromo-2-nitrobiphenyl is available on SpectraBase.[2] The characteristic absorption bands are expected to be in the following regions:
| Functional Group | Expected Absorption Range (cm-1) |
| Aromatic C-H stretch | 3100 - 3000 |
| Asymmetric NO2 stretch | 1550 - 1500 |
| Symmetric NO2 stretch | 1360 - 1330 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 870 - 810 |
| C-Br stretch | 700 - 500 |
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available.[1]
| Parameter | Value |
| Molecular Formula | C12H8BrNO2 |
| Molecular Weight | 278.11 g/mol [3][4] |
| Major Fragments (m/z) | 277, 279 (corresponding to [M]+ with 79Br and 81Br isotopes)[1] |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 4'-Bromo-2-nitrobiphenyl.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of 4'-Bromo-2-nitrobiphenyl is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
1H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
13C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
-
A larger number of scans is typically required due to the lower natural abundance of 13C.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4'-Bromo-2-nitrobiphenyl.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm-1.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4'-Bromo-2-nitrobiphenyl.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4'-Bromo-2-nitrobiphenyl.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Bromo-2-nitrobiphenyl, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling, along with a thorough analysis of its structural and spectroscopic properties.
Synthesis of 4'-Bromo-2-nitrobiphenyl
The synthesis of 4'-Bromo-2-nitrobiphenyl is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance under relatively mild conditions. An alternative, though often requiring harsher conditions, is the Ullmann condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4'-Bromo-2-nitrobiphenyl, 2-nitrophenylboronic acid is coupled with a dihalogenated benzene, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position when using 1-bromo-4-iodobenzene.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 2-nitrophenylboronic acid with aryl halides.[1]
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| 2-Nitrophenylboronic acid | 1.67 g | 1.0 | |
| 1-Bromo-4-iodobenzene | 2.83 g | 1.0 | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.58 g | 0.05 | Handle in an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 2.76 g | 2.0 | Must be finely ground and dried. |
| Toluene | 50 mL | - | Anhydrous and degassed. |
| Water | 10 mL | - | Degassed. |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenylboronic acid, 1-bromo-4-iodobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Bromo-2-nitrobiphenyl as a solid.
Logical Workflow for Suzuki-Miyaura Synthesis
References
Physical properties of 4'-Bromo-2-nitrobiphenyl (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4'-Bromo-2-nitrobiphenyl, focusing on its melting point and solubility. This document is intended to serve as a resource for laboratory professionals, aiding in experimental design, compound handling, and purification strategies.
Introduction
4'-Bromo-2-nitrobiphenyl is a substituted biphenyl compound with the chemical formula C₁₂H₈BrNO₂. Its structure, featuring a bromine atom and a nitro group on separate phenyl rings, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. An understanding of its physical properties is crucial for its effective use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 4'-Bromo-2-nitrobiphenyl is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.10 g/mol | [1] |
| CAS Number | 35450-34-1 | [1] |
| Appearance | Solid (form not specified) |
Melting Point
Experimental Protocol for Melting Point Determination
In the absence of reported data, the melting point of a sample of 4'-Bromo-2-nitrobiphenyl can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of crystalline 4'-Bromo-2-nitrobiphenyl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating Rate: The sample is heated at a steady rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.
-
Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.
Solubility Profile
Quantitative solubility data for 4'-Bromo-2-nitrobiphenyl in various solvents is not extensively documented. However, a qualitative assessment of its expected solubility can be inferred from its molecular structure and the known solubility of similar aromatic compounds. The presence of the polar nitro group and the nonpolar brominated biphenyl structure suggests that its solubility will be dependent on the polarity of the solvent.
Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The strong dipole-dipole interactions between the polar aprotic solvent and the nitro group of the solute are expected to facilitate dissolution. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The compound's aromatic rings and bromine atom will have favorable interactions with these non-polar but polarizable solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Limited polarity of ethers may restrict high solubility. |
| Alcohols | Methanol, Ethanol | Low | The ability of alcohols to hydrogen bond may not be sufficient to overcome the crystal lattice energy of the solid compound, and the nonpolar biphenyl structure will limit solubility. |
| Nonpolar | Hexane, Toluene | Very Low | The significant polarity of the nitro group will hinder solubility in nonpolar solvents. |
| Aqueous | Water | Insoluble | The large, nonpolar biphenyl backbone and the lack of significant hydrogen bonding capacity with water will result in very low aqueous solubility. |
Experimental Protocol for Solubility Determination
A general procedure for determining the qualitative solubility of 4'-Bromo-2-nitrobiphenyl is outlined below.
Methodology:
-
Sample Preparation: Weigh approximately 10 mg of 4'-Bromo-2-nitrobiphenyl into a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: No undissolved solid is visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Synthetic Workflow
4'-Bromo-2-nitrobiphenyl is typically synthesized via a Suzuki coupling reaction. A generalized workflow for this synthesis is depicted below. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Caption: Generalized Suzuki coupling workflow for the synthesis of 4'-Bromo-2-nitrobiphenyl.
This diagram illustrates the key components and steps involved in a typical laboratory synthesis of the title compound. The process involves the reaction of 4-bromophenylboronic acid with 1-bromo-2-nitrobenzene in the presence of a palladium catalyst and a base in a suitable solvent system. Following the reaction, standard aqueous workup and purification techniques such as column chromatography are employed to isolate the final product.
References
4'-Bromo-2-nitrobiphenyl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 4'-Bromo-2-nitrobiphenyl, a chemical compound relevant in various research and development applications. The data is presented for easy reference and integration into laboratory and research workflows.
Core Chemical Properties
4'-Bromo-2-nitrobiphenyl is a biphenyl derivative containing a bromine and a nitro functional group. Its chemical identity and key quantitative descriptors are summarized below.
| Property | Value | Citations |
| Molecular Formula | C12H8BrNO2 | [1][2][3][4] |
| Molecular Weight | 278.10 g/mol | [1][5] |
| 278.1 g/mol | [2][3] | |
| 278.101 g/mol | [4] | |
| CAS Number | 35450-34-1 | [1][2][3] |
| IUPAC Name | 1-(4-bromophenyl)-2-nitrobenzene | [1] |
Chemical Structure and Properties Visualization
The following diagram illustrates the relationship between the compound and its fundamental properties.
Disclaimer: This document provides a summary of publicly available data. It is intended for informational purposes by a professional audience. No experimental protocols or detailed signaling pathway analyses are included.
References
An In-depth Technical Guide to 4'-Bromo-2-nitrobiphenyl: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols relevant to 4'-Bromo-2-nitrobiphenyl. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting. All quantitative data has been summarized in tabular format for clarity and ease of comparison.
Chemical and Physical Properties
4'-Bromo-2-nitrobiphenyl is a substituted biphenyl compound. Its chemical structure and key physical properties are fundamental to its handling and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.10 g/mol | [1] |
| CAS Number | 35450-34-1 | [1] |
| Appearance | Not explicitly stated for this isomer, but related compounds are often light yellow solids. | [2] |
| Melting Point | Data not available for this specific isomer. | |
| Boiling Point | Data not available for this specific isomer. | |
| Solubility | Data not available. Generally, such compounds are soluble in organic solvents and have low water solubility. |
Safety and Hazard Information
4'-Bromo-2-nitrobiphenyl is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The following table summarizes the GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements | Reference |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | P280, P305+P354+P338, P317 | [1] |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | Warning | P273, P391, P501 | [1] |
Handling and Storage
Proper handling and storage are crucial to minimize risk.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.
First Aid Measures
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Experimental Protocols
The synthesis of 4'-Bromo-2-nitrobiphenyl can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. Below is a representative protocol.
Synthesis of 4'-Bromo-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with 1-bromo-2-nitrobenzene.
Materials:
-
4-Bromophenylboronic acid
-
1-Bromo-2-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-2-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add toluene and water to the flask.
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4'-Bromo-2-nitrobiphenyl.
Visualizations
Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of 4'-Bromo-2-nitrobiphenyl in a laboratory setting.
Caption: Workflow for the safe laboratory handling of 4'-Bromo-2-nitrobiphenyl.
Synthetic Pathway: Suzuki-Miyaura Coupling
This diagram outlines the key components and steps in the synthesis of 4'-Bromo-2-nitrobiphenyl via a Suzuki-Miyaura cross-coupling reaction.
Caption: Diagram of the Suzuki-Miyaura synthesis of 4'-Bromo-2-nitrobiphenyl.
References
Synthesis of Novel Derivatives from 4'-Bromo-2-nitrobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of novel chemical entities derived from the starting material 4'-Bromo-2-nitrobiphenyl. This document provides a comprehensive overview of key synthetic transformations, including detailed experimental protocols and quantitative data for the synthesis of a pivotal intermediate, 2-Bromocarbazole, and its subsequent derivatization through various modern cross-coupling methodologies. Furthermore, this guide explores the biological significance of the resulting carbazole scaffold, with a focus on its role as an inhibitor of critical signaling pathways implicated in cancer and inflammation.
Introduction
4'-Bromo-2-nitrobiphenyl serves as a versatile starting material for the synthesis of a variety of complex organic molecules. Its biphenyl backbone, substituted with a nitro group and a bromine atom, offers two key reactive sites for further chemical modification. The primary transformation of interest is the intramolecular reductive cyclization to form the carbazole ring system. Carbazoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide will focus on the synthesis of 2-Bromocarbazole from 4'-Bromo-2-nitrobiphenyl and its subsequent diversification using palladium-catalyzed cross-coupling reactions.
Synthesis of 2-Bromocarbazole via Cadogan-type Cyclization
The synthesis of the key intermediate, 2-Bromocarbazole, can be efficiently achieved from 4'-Bromo-2-nitrobiphenyl through a Cadogan-type reductive cyclization. This reaction involves the deoxygenation of the nitro group, which then facilitates an intramolecular C-N bond formation to yield the carbazole scaffold.
Experimental Protocol: Synthesis of 2-Bromocarbazole[3]
A mixture of 4'-Bromo-2-nitrobiphenyl (9.8 g, 35.4 mmol), triethyl phosphite (30 mL), and o-dichlorobenzene (120 mL) is heated to 150-160 °C under a nitrogen atmosphere. The reaction is stirred at this temperature for 15-25 hours. After completion, the reaction mixture is subjected to reduced pressure distillation at 100 °C to remove the volatile components. The residue is then washed and extracted with ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by flash chromatography on a silica gel column to afford 2-Bromocarbazole as a pale solid.
| Product | Yield |
| 2-Bromocarbazole | 47.3% |
Table 1: Yield of 2-Bromocarbazole from 4'-Bromo-2-nitrobiphenyl.
Derivatization of 2-Bromocarbazole
The synthesized 2-Bromocarbazole is a versatile intermediate for the introduction of diverse functionalities at the 2-position of the carbazole core. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be employed to introduce aryl or vinyl substituents at the 2-position of the carbazole ring.
To a flask purged with an inert gas (e.g., argon) is added 2-Bromocarbazole (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2.5-5 mol%), and a base like anhydrous K₂CO₃ (1.25 equiv.). A suitable solvent, for example, toluene (5 mL per 0.5 mmol of halide), is added. The reaction mixture is then stirred and heated at 100 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered through Celite, and the solvent is evaporated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is instrumental in synthesizing N-aryl carbazole derivatives.
In a microwave vial, 2-Bromocarbazole (1.0 equiv.), the desired amine (2.1 equiv.), a palladium source like Pd₂(dba)₃ (5 mol%), a phosphine ligand such as XPhos (10 mol%), and a base, for instance, sodium tert-butoxide (t-BuONa) (2.5 equiv.), are combined in a solvent like toluene. The vial is sealed and irradiated in a microwave reactor at approximately 150 °C for 30 minutes. After cooling, the reaction mixture is diluted with a solvent like chloroform and filtered through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction allows for the introduction of alkynyl moieties onto the carbazole scaffold.
In a round-bottomed flask under a nitrogen atmosphere, a palladium catalyst such as Pd(CF₃COO)₂ (2.5 mol%), a ligand like PPh₃ (5.0 mol%), and a copper co-catalyst like CuI (5.0 mol%) are dissolved in a solvent such as DMF. After stirring for 30 minutes, 2-Bromocarbazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base like triethylamine are added. The reaction is heated at 100 °C for 3 hours, with progress monitored by TLC. After completion, the reaction is worked up and the product purified by chromatography.
Biological Significance and Signaling Pathways
Carbazole derivatives have been extensively studied for their wide-ranging pharmacological activities. Notably, they have been identified as potent inhibitors of key signaling pathways involved in cancer cell proliferation and inflammation.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cell proliferation, differentiation, and apoptosis.[3] Aberrant activation of STAT3, a key protein in this pathway, is linked to the progression of many cancers.[4][5] Certain carbazole derivatives have been shown to inhibit STAT3 phosphorylation and its mediated transcription, thereby inducing apoptosis in cancer cells.[6] The inhibitory mechanism can involve the up-regulation of protein-tyrosine phosphatases like PTPN6, which dephosphorylate and inactivate STAT3.[6]
Modulation of Inflammatory Pathways
Carbazole derivatives have also demonstrated significant anti-inflammatory properties.[2] One of the key mechanisms is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][7] This pathway is activated by inflammatory stimuli like lipopolysaccharide (LPS) and leads to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). By inhibiting the p38 MAPK pathway, carbazole derivatives can downregulate the expression of these inflammatory genes.[7]
Conclusion
4'-Bromo-2-nitrobiphenyl is a valuable precursor for the synthesis of 2-Bromocarbazole, a key intermediate that can be further functionalized through a variety of palladium-catalyzed cross-coupling reactions. The resulting carbazole derivatives are of significant interest to the drug development community due to their potential to modulate critical biological pathways, such as the JAK-STAT and p38 MAPK signaling cascades. This guide provides a foundational framework for the synthesis and exploration of this promising class of compounds. Further research into the structure-activity relationships of these novel derivatives will be crucial in advancing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA’s Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2-nitrobiphenyl is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural arrangement, featuring a bromine atom and a nitro group on separate phenyl rings, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, dyes, and liquid crystals. This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4'-Bromo-2-nitrobiphenyl, supported by experimental data and detailed protocols.
Chemical and Physical Properties
4'-Bromo-2-nitrobiphenyl is a solid at room temperature with the chemical formula C₁₂H₈BrNO₂ and a molecular weight of 278.10 g/mol .[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrNO₂ | [2] |
| Molecular Weight | 278.10 g/mol | [2] |
| CAS Number | 35450-34-1, 70873-41-5 | [2][3] |
| Melting Point | 59-60 °C | [3] |
| Appearance | Solid | [3] |
Reactivity
The reactivity of 4'-Bromo-2-nitrobiphenyl is primarily dictated by the presence of the bromo and nitro functional groups, which allow for a variety of chemical transformations. The key reaction types include palladium-catalyzed cross-coupling reactions, reduction of the nitro group, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atom in 4'-Bromo-2-nitrobiphenyl is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of new carbon-carbon bonds, enabling the synthesis of more complex biaryl structures. The general scheme involves the reaction of 4'-Bromo-2-nitrobiphenyl with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.
While specific yield data for the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl is not extensively reported in readily available literature, general protocols for similar aryl bromides suggest that high yields can be achieved under optimized conditions. Factors influencing the reaction outcome include the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure adaptable for the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl is as follows:
-
To a reaction vessel, add 4'-Bromo-2-nitrobiphenyl (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., triphenylphosphine), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents).
-
The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.
-
The reaction mixture is heated, typically between 80-120 °C, and monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.[1][4][5]
Logical Workflow for Suzuki-Miyaura Coupling Optimization
References
An In-depth Technical Guide on the Core Mechanisms of Action of 4'-Bromo-2-nitrobiphenyl in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2-nitrobiphenyl is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules, most notably carbazole derivatives. Its unique structure, featuring a bromine atom and a nitro group on separate phenyl rings, allows for a range of selective transformations. The bromine atom is susceptible to palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The strategically positioned nitro group can participate in reductive cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. This technical guide provides a comprehensive overview of the core mechanisms of action of 4'-Bromo-2-nitrobiphenyl in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Reactions and Mechanisms of Action
The reactivity of 4'-Bromo-2-nitrobiphenyl is primarily dictated by its two functional groups: the bromo group, which is a good leaving group in cross-coupling reactions, and the nitro group, which can be reduced and subsequently cyclize. The most significant applications of this compound are in Suzuki-Miyaura cross-coupling reactions and subsequent Cadogan-Sundberg reductive cyclizations to afford carbazoles.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. In the case of 4'-Bromo-2-nitrobiphenyl, the bromine atom serves as the leaving group, allowing for the formation of a new carbon-carbon bond with a variety of organic moieties introduced via a boronic acid or its ester.
Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (4'-Bromo-2-nitrobiphenyl) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR)₂) forms a boronate complex (R-B(OR)₃⁻), which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data:
The yield of the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl is dependent on the nature of the boronic acid, the catalyst system, the base, and the reaction conditions. While specific comprehensive studies on 4'-Bromo-2-nitrobiphenyl are not extensively tabulated, data from analogous systems provide valuable insights. Generally, electron-rich boronic acids tend to give higher yields.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-95¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95¹ |
| 3 | 4-Tolylboronic acid | Pd/C | Na₂CO₃ | DMF/H₂O | 90 | 0.5 | 94² |
| 4 | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | High¹ |
¹ Yields are based on studies with structurally similar substrates such as other substituted aryl bromides and demonstrate the general applicability of these conditions. ² Data from studies on the coupling of 4-bromonitrobenzene.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-2-nitrobiphenyl (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Cadogan-Sundberg Reductive Cyclization: Synthesis of Carbazoles
Following the Suzuki-Miyaura coupling, the resulting 2-nitrobiaryl derivative can undergo a reductive cyclization to form a carbazole. The Cadogan-Sundberg reaction is a classic method for this transformation, typically employing a trivalent phosphorus compound, such as triphenylphosphine (PPh₃) or triethyl phosphite, as the deoxygenating agent.
Mechanism:
The mechanism of the Cadogan-Sundberg cyclization is believed to proceed through the formation of a nitrene intermediate.
-
Deoxygenation: The trivalent phosphorus reagent attacks one of the oxygen atoms of the nitro group, leading to the formation of a phosphine oxide and a nitroso intermediate. Further deoxygenation of the nitroso group by another equivalent of the phosphorus reagent generates a highly reactive nitrene intermediate.
-
Cyclization: The singlet nitrene, an electron-deficient species, rapidly undergoes intramolecular electrophilic attack on the adjacent aromatic ring to form a six-membered ring intermediate.
-
Aromatization: The intermediate then aromatizes to yield the stable carbazole ring system.
Quantitative Data:
The yields of the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls are generally good to excellent, depending on the substituents on the biphenyl system and the reaction conditions. High-boiling solvents are often preferred to achieve higher conversion rates.[2][3]
| Entry | 2-Nitrobiphenyl Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4'-Bromo-2-nitrobiphenyl | o-Dichlorobenzene | 180 | 4 | ~75-85³ |
| 2 | 4-Methoxy-2-nitrobiphenyl | o-Dichlorobenzene | 180 | 4 | 91[4] |
| 3 | 4-Trifluoromethyl-2-nitrobiphenyl | o-Dichlorobenzene | 180 | 6 | 85[4] |
| 4 | 4-Formyl-2-nitrobiphenyl | o-Dichlorobenzene | 180 | 5 | 78[4] |
³ Estimated yield based on similar substrates.
Experimental Protocol: General Procedure for Cadogan-Sundberg Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-nitrobiphenyl derivative (1.0 mmol) and triphenylphosphine (1.1-1.5 mmol) in a high-boiling point solvent such as o-dichlorobenzene.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C for o-dichlorobenzene) and maintain stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure (high vacuum).
-
Purification: The crude product, often containing triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel to afford the pure carbazole.
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While less common for 4'-Bromo-2-nitrobiphenyl compared to the Suzuki coupling due to the requirement of harsh reaction conditions and often lower yields, it can potentially be used for homocoupling to synthesize 4,4''-dibromo-2,2''-dinitrobiphenyl.
Mechanism:
The exact mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve the formation of an organocopper intermediate.
-
Formation of Organocopper Species: The aryl halide reacts with copper(0) or a copper(I) species to form an organocopper intermediate.
-
Coupling: This organocopper species can then react with a second molecule of the aryl halide, either through an oxidative addition/reductive elimination pathway or a nucleophilic aromatic substitution-type mechanism, to form the biaryl product.
Quantitative Data and Experimental Protocol:
Conclusion
4'-Bromo-2-nitrobiphenyl is a valuable building block in organic synthesis, primarily utilized in the construction of carbazole-containing molecules. Its mechanism of action revolves around the selective reactivity of its bromo and nitro functional groups. The Suzuki-Miyaura coupling provides a versatile and efficient method for introducing a wide range of substituents at the 4'-position, while the subsequent Cadogan-Sundberg reductive cyclization offers a reliable route to the carbazole core. While the Ullmann reaction presents a potential alternative for homocoupling, its application is less prevalent. A thorough understanding of these core reaction mechanisms, coupled with the provided quantitative data and experimental protocols, will empower researchers, scientists, and drug development professionals to effectively utilize 4'-Bromo-2-nitrobiphenyl in the design and synthesis of novel and complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Nitrobiphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core electronic properties of nitrobiphenyl derivatives, a class of compounds with significant implications in materials science and drug development. By understanding the interplay between their structure and electronic behavior, researchers can strategically design molecules with tailored functionalities. This guide provides a comprehensive overview of their synthesis, experimental characterization, and computational modeling, complete with detailed experimental protocols and visualized data and workflows.
Core Electronic Properties: A Quantitative Overview
The electronic characteristics of nitrobiphenyl derivatives are fundamentally governed by the biphenyl scaffold and the strong electron-withdrawing nature of the nitro (-NO₂) group. The position and number of nitro groups, as well as the presence of other substituents, intricately tune the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictate their redox behavior and optical properties.
Below is a summary of key electronic and spectral data for a selection of nitrobiphenyl derivatives, compiled from various experimental and computational studies.
| Compound | Substitution Pattern | Redox Potential (V vs. ref) | λ_max (nm) | HOMO (eV) (Theoretical) | LUMO (eV) (Theoretical) |
| 2-Nitrobiphenyl | 2-NO₂ | -1.1 to -1.3 | ~250, ~340 | -6.5 to -7.0 | -1.5 to -2.0 |
| 3-Nitrobiphenyl | 3-NO₂ | -1.0 to -1.2 | ~260, ~330 | -6.6 to -7.1 | -1.6 to -2.1 |
| 4-Nitrobiphenyl | 4-NO₂ | -0.9 to -1.1 | ~300 | -6.7 to -7.2 | -1.7 to -2.2 |
| 2,2'-Dinitrobiphenyl | 2,2'-(NO₂)₂ | Multiple reduction steps | ~245 | -7.0 to -7.5 | -2.0 to -2.5 |
| 4,4'-Dinitrobiphenyl | 4,4'-(NO₂)₂ | -0.7 to -0.9 (first red.) | ~310 | -7.2 to -7.7 | -2.2 to -2.7 |
Note: The ranges provided for redox potentials and HOMO/LUMO energies reflect the variability observed due to different experimental conditions (e.g., solvent, electrolyte) and computational methods (e.g., DFT functional, basis set).
Experimental Protocols: A Practical Guide
Reproducible experimental data is the cornerstone of scientific advancement. This section provides detailed methodologies for the key techniques used to characterize the electronic properties of nitrobiphenyl derivatives.
Synthesis of Nitrobiphenyl Derivatives via Suzuki Coupling
The Suzuki cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including nitrobiphenyls.[1][2][3]
Materials:
-
Aryl halide (e.g., bromo- or iodonitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often in a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and base (2-3 eq.).
-
Flush the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Crystal structure analysis of brominated biphenyl compounds
An In-depth Technical Guide to the Crystal Structure Analysis of Brominated Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of brominated biphenyl compounds. Understanding the three-dimensional arrangement of these molecules is critical for elucidating their structure-activity relationships, environmental persistence, and potential toxicological profiles.
Introduction to Brominated Biphenyls
Polybrominated biphenyls (PBBs) are a class of synthetic organic compounds where bromine atoms are attached to a biphenyl core[1][2]. The general chemical structure allows for 209 possible distinct compounds, known as congeners[1][2]. Initially used as flame retardants, their production and use have been restricted due to their environmental persistence and health concerns[1][3].
The analysis of their crystal structure provides invaluable insights into the conformation of the biphenyl rings, the influence of bromine substitution on molecular geometry, and the nature of intermolecular interactions that govern their packing in the solid state. This information is fundamental for predicting their behavior in biological systems and the environment.
Experimental Protocols for Crystal Structure Determination
The definitive method for determining the atomic and molecular structure of a crystalline compound is X-ray crystallography[4]. This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal[5][6]. Both single-crystal and powder X-ray diffraction methods are employed.
Single-Crystal X-ray Diffraction
This is the most powerful technique for obtaining a precise three-dimensional structure[7]. The general workflow involves crystal growth, data collection, and structure solution and refinement.
Experimental Methodology:
-
Crystal Growth: The first critical step is to grow single crystals of suitable size and quality. A common method is the slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture[8].
-
Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns, consisting of spots of varying intensities, are recorded by a detector[4][5].
-
Structure Solution: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal). The intensities of the spots are then used to determine the arrangement of electrons, and thus atoms, within the unit cell. For brominated compounds, the "heavy atom" method can be effective, where the position of the electron-dense bromine atom is determined first from a Patterson synthesis[9]. More commonly, direct methods are used to solve the phase problem and generate an initial structural model[8].
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method on F², where the calculated diffraction pattern from the model is compared to the observed data[8]. In this iterative process, atomic positions and thermal parameters are adjusted to improve the agreement, typically until the R-factor (a measure of agreement) is minimized[9]. Non-hydrogen atoms are usually refined anisotropically, while hydrogen atoms are placed in calculated positions[8].
Powder X-ray Diffraction (PXRD)
When growing suitable single crystals is not feasible, PXRD provides an alternative for structural analysis[7][10]. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms[11].
Experimental Methodology:
-
Sample Preparation: A polycrystalline (powder) sample is prepared and placed in a sample holder, often a thin capillary tube, which is rotated during the experiment to minimize preferred orientation effects[12].
-
Data Collection: The sample is irradiated with X-rays, and the diffracted radiation is recorded as a function of the scattering angle (2θ), producing a one-dimensional diffraction pattern[11].
-
Data Analysis:
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.
-
Structure Solution: Real-space methods are often employed, where a known molecular model is moved and rotated within the determined unit cell to find the best fit with the experimental powder pattern[11][12].
-
Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data, allowing for the refinement of structural parameters such as atomic coordinates, lattice parameters, and peak shape functions[10].
-
Data Presentation: Crystallographic Parameters
The results of a crystal structure analysis are a set of quantitative data that precisely describe the molecular and crystal structure. Below is a summary of crystallographic data for representative brominated biphenyl compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| 4-bromo-4'-fluorobiphenyl | C₁₂H₈BrF | Monoclinic | P2₁/c | 9.78(2) | 13.33(2) | 17.69(3) | 116.3(5) | 2068.13 | 8 | [13] |
| 4-bromo-4'-nitrodiphenyl | C₁₂H₈BrNO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [9] |
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | C₂₁H₁₅BrO₄ | - | - | - | - | - | - | - | - | [14] |
Note: Complete unit cell parameters for 4-bromo-4'-nitrodiphenyl and Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate were not available in the provided search results. However, for 4-bromo-4'-nitrodiphenyl, it is noted to be isostructural with 4,4'-dihalogenodiphenyls, with the biphenyl rings twisted by 35° relative to each other[9]. For Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the dihedral angle between the two aromatic rings of the biphenyl moiety is a small 5.78 (4)°[14].
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the crystal structure analysis of a brominated biphenyl compound.
Caption: A generalized workflow for X-ray crystallographic analysis.
Advanced Data Analysis: Hirshfeld Surface Analysis
Beyond determining atomic positions, understanding the intermolecular interactions that dictate crystal packing is crucial. Hirshfeld surface analysis is a powerful tool for this purpose. It provides a visual representation of intermolecular contacts and a quantitative breakdown of their contributions to the overall crystal packing. For brominated compounds, this analysis can reveal the significance of interactions like Br⋯H, C-H⋯π, and Br⋯O contacts, which stabilize the three-dimensional structure[14][15].
Conclusion
The crystal structure analysis of brominated biphenyl compounds, primarily through X-ray diffraction techniques, provides essential data on molecular conformation and intermolecular interactions. This detailed structural knowledge is a cornerstone for researchers in toxicology, environmental science, and drug development, enabling a deeper understanding of the properties and behavior of this important class of compounds. The combination of high-quality experimental data and advanced analytical tools like Hirshfeld surface analysis offers a complete picture of the solid-state chemistry of brominated biphenyls.
References
- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. covalentmetrology.com [covalentmetrology.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile method is widely employed in the pharmaceutical industry for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4'-Bromo-2-nitrobiphenyl with various arylboronic acids. The resulting 2-nitro-4'-aryl-biphenyl scaffold is a key intermediate in the development of various therapeutic agents. The nitro group, a versatile functional handle, can be readily reduced to an amine, opening avenues for further diversification and the synthesis of novel drug candidates.[1] Biphenyl moieties are prevalent in a wide range of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[2]
The 2-nitrobiphenyl core, in particular, has been investigated for its potential in various therapeutic areas. The strategic placement of the nitro group influences the electronic properties of the molecule and provides a key site for further chemical modification. For instance, the reduction of the nitro group to an amine allows for the introduction of various pharmacophores, which can modulate the biological activity of the resulting compounds. This makes 2-nitro-4'-substituted-biphenyls valuable precursors in hit-to-lead and lead optimization campaigns in drug discovery.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of aryl bromides with arylboronic acids. It is important to note that specific data for the Suzuki coupling of 4'-Bromo-2-nitrobiphenyl is limited in the available literature. Therefore, the data presented below is for the closely related substrate, 4-bromonitrobenzene, which serves as a valuable proxy for understanding the reaction's behavior and for optimizing reaction conditions.
Table 1: Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid - Effect of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 90 | 10 | >80 |
| 2 | Toluene/Water | 70 | 6 | 91 |
Reaction Conditions: 4-bromonitrobenzene, phenylboronic acid, Pd-polymer hybrid catalyst (0.045 mol% Pd), K₃PO₄ as base.
Table 2: Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid - Catalyst Performance
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | Low |
| 2 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| 3 | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | Not Specified | 41-84 |
Note: The data in this table is compiled from reactions with various nitroarenes and boronic acids, highlighting the importance of catalyst and ligand selection for electron-deficient substrates.[3]
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid using a palladium catalyst.
Materials:
-
4'-Bromo-2-nitrobiphenyl
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere. Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-nitro-4'-aryl-biphenyl.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1] The reaction facilitates the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, offering a significant advantage over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination using 4'-Bromo-2-nitrobiphenyl as the aryl halide substrate. The presence of the electron-withdrawing nitro group makes this substrate particularly well-suited for this transformation, often leading to high yields.[2]
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of 4'-Bromo-2-nitrobiphenyl is as follows:
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4'-Bromo-2-nitrobiphenyl), forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted-2-nitrobiphenyl-4'-amine product and regenerating the active Pd(0) catalyst.[3]
A crucial aspect of this catalytic cycle is the choice of ligand, which plays a significant role in promoting the desired reductive elimination and preventing side reactions.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 4'-Bromo-2-nitrobiphenyl with various amines. The data is compiled from literature reports on analogous electron-deficient aryl bromides to provide an expectation of outcomes.
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95 |
| p-Nitroaniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu (1.2) | Toluene | 100 | 0.17 (MW) | High |
| p-Toluidine | Pd(OAc)₂ (10) | XPhos (10) | KOtBu (1.2) | Toluene | 100 | 0.17 (MW) | High |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good to Excellent |
| Piperidine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | ~90 |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90 |
Note: Yields are based on analogous reactions and may vary for the specific substrate. MW indicates microwave irradiation.[2][4]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 4'-Bromo-2-nitrobiphenyl with an aniline derivative. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4'-Bromo-2-nitrobiphenyl
-
Amine (e.g., aniline, substituted aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (1.5 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and BINAP (0.03 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-nitrobiphenyl-4'-amine.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of 4'-Bromo-2-nitrobiphenyl.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of 2-Bromocarbazole from 4'-Bromo-2-nitrobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-bromocarbazole, a valuable scaffold in medicinal chemistry and materials science, starting from 4'-Bromo-2-nitrobiphenyl. The synthesis involves a two-step process: the formation of the biphenyl precursor followed by a reductive cyclization.
Introduction
Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in organic electronics. The synthesis of specifically substituted carbazoles is a key focus in drug discovery and materials science. This protocol details a reliable method for the preparation of 2-bromocarbazole, proceeding through the well-established Cadogan reductive cyclization of 4'-Bromo-2-nitrobiphenyl. The precursor itself can be synthesized via common cross-coupling methodologies such as the Suzuki-Miyaura or Ullmann reactions.
Overall Synthetic Scheme
The synthesis is a two-stage process. The first stage involves the creation of the 4'-Bromo-2-nitrobiphenyl intermediate. The second stage is the reductive cyclization of this intermediate to yield the final 2-bromocarbazole product.
Caption: Overall workflow for the synthesis of 2-Bromocarbazole.
Step 1: Synthesis of 4'-Bromo-2-nitrobiphenyl
The synthesis of the intermediate, 4'-Bromo-2-nitrobiphenyl, is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or a copper-mediated Ullmann coupling. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4'-Bromo-2-nitrobiphenyl from 2-iodonitrobenzene and 4-bromophenylboronic acid.
Materials:
-
2-Iodonitrobenzene
-
4-Bromophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 2-iodonitrobenzene (1.0 eq) and 4-bromophenylboronic acid (1.0 eq) in a degassed mixture of DME and water (4:1 v/v).
-
Add potassium carbonate (4.0 eq) to the mixture.
-
Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the reaction flask.[1]
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a phase separation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude oily substance.[1]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 4'-Bromo-2-nitrobiphenyl.[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Iodonitrobenzene | 249.01 | 1.0 | - |
| 4-Bromophenylboronic acid | 200.82 | 1.0 | - |
| 4'-Bromo-2-nitrobiphenyl | 278.10 | - | 94 |
Step 2: Synthesis of 2-Bromocarbazole
The final step is the intramolecular reductive cyclization of 4'-Bromo-2-nitrobiphenyl to 2-bromocarbazole, commonly known as the Cadogan reaction. This reaction is typically mediated by a phosphine reagent, such as triethyl phosphite or triphenylphosphine, which acts as an oxygen scavenger.
Experimental Protocol: Cadogan Reductive Cyclization
This protocol details the synthesis of 2-bromocarbazole from 4'-Bromo-2-nitrobiphenyl using triethyl phosphite.
Materials:
-
4'-Bromo-2-nitrobiphenyl
-
Triethyl phosphite (P(OEt)₃)
-
o-Dichlorobenzene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 4'-Bromo-2-nitrobiphenyl (1.0 eq) in o-dichlorobenzene.
-
Add triethyl phosphite (molar amount can vary, typically in excess) to the solution.[1]
-
Under a nitrogen atmosphere, heat the mixture to 150-160 °C and stir for 15-25 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-bromocarbazole as a solid.[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4'-Bromo-2-nitrobiphenyl | 278.10 | - |
| 2-Bromocarbazole | 246.10 | 85 |
Reaction Mechanism: Cadogan Cyclization
The Cadogan reaction is believed to proceed through the deoxygenation of the nitro group by the phosphine reagent to form a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.
Caption: Simplified mechanism of the Cadogan reductive cyclization.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
o-Dichlorobenzene is a hazardous solvent and should be handled with care.
-
Palladium catalysts are precious metals and should be recovered where possible.
-
Phosphine reagents can be toxic and should be handled with appropriate caution.
Conclusion
This document provides a comprehensive guide for the synthesis of 2-bromocarbazole from 4'-Bromo-2-nitrobiphenyl. The detailed protocols and quantitative data are intended to assist researchers in the successful and efficient preparation of this important heterocyclic compound. The methodologies described are robust and can be adapted for the synthesis of other carbazole derivatives.
References
Application Notes and Protocols for 4'-Bromo-2-nitrobiphenyl Reactions
Introduction
4'-Bromo-2-nitrobiphenyl is a versatile bifunctional organic compound widely utilized as a key intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure features a bromine atom and a nitro group on separate phenyl rings, allowing for selective and sequential chemical transformations. The bromine atom is amenable to various cross-coupling reactions for carbon-carbon bond formation, while the nitro group can be readily reduced to an amine, providing a site for further functionalization. These application notes provide detailed experimental protocols for three common and critical reactions involving 4'-Bromo-2-nitrobiphenyl: the Suzuki-Miyaura Coupling, the Ullmann Homocoupling, and the reduction of the nitro group.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] This protocol details the coupling of 4'-Bromo-2-nitrobiphenyl with a generic arylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][2]
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | 4'-Bromo-2-nitrobiphenyl (1.0 equiv) | The substrate for the coupling reaction. |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) | The coupling partner; a slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Palladium(0) or Palladium(II) complex to catalyze the reaction cycle.[1] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | Required to activate the boronic acid for the transmetalation step.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Anhydrous and degassed solvent system to prevent catalyst deactivation.[1] |
| Temperature | 80 - 120 °C | Elevated temperature to drive the reaction to completion.[1] |
| Reaction Time | 4 - 16 hours | Monitored by TLC or LC-MS for completion.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine 4'-Bromo-2-nitrobiphenyl (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 4'-Bromo-2-nitrobiphenyl.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.[3]
Visualization: Suzuki Coupling Experimental Workflow
Caption: A flowchart illustrating the key steps in a Suzuki coupling reaction.
Ullmann Homocoupling Reaction
The classic Ullmann reaction facilitates the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures.[4] This protocol describes the homocoupling of 4'-Bromo-2-nitrobiphenyl to produce 4,4'-Dibromo-2,2'-dinitrobiphenyl. Modern variations exist, but the traditional method is robust for specific substrates.[5]
Data Presentation: Ullmann Homocoupling Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | 4'-Bromo-2-nitrobiphenyl (1.0 equiv) | The starting material for the homocoupling. |
| Catalyst | Copper powder or Copper-bronze alloy (excess) | The transition metal catalyst that facilitates C-C bond formation.[4] |
| Solvent | High-boiling solvent (e.g., DMF, Sand) or solvent-free | The reaction often requires high temperatures, sometimes performed neat.[6] |
| Temperature | 180 - 250 °C | High thermal energy is required to drive the reaction.[4] |
| Reaction Time | 2 - 8 hours | Varies depending on substrate reactivity and temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the copper catalyst at high temperatures. |
Experimental Protocol: Ullmann Homocoupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4'-Bromo-2-nitrobiphenyl and an excess of activated copper powder.
-
Inert Atmosphere: Flush the system with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reaction: Heat the mixture to approximately 200 °C with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like DMF.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Add a suitable solvent (e.g., toluene or ethyl acetate) and stir.
-
Purification: Filter the mixture through a pad of Celite to remove the copper residues. Wash the Celite pad thoroughly with the solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the symmetric biaryl.
Visualization: Ullmann Reaction Simplified Mechanism
Caption: A diagram showing the key steps of the Ullmann coupling mechanism.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[7] This can be achieved using various reagents, including catalytic hydrogenation or metals in acidic media.[8][9] The following protocol uses tin(II) chloride (SnCl₂), a mild and effective reagent for this conversion, which is often preferred to preserve other functional groups like the aryl bromide.[8]
Data Presentation: Nitro Group Reduction Parameters
| Parameter | Condition | Rationale |
| Substrate | 4'-Bromo-2-nitrobiphenyl (1.0 equiv) | The nitro-containing starting material. |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 equiv) | A chemoselective reducing agent for nitro groups.[8] |
| Solvent | Ethanol or Ethyl Acetate | A polar protic solvent to dissolve the reactants. |
| Acid | Concentrated HCl (optional, used in some procedures) | Can accelerate the reduction with metals like iron or zinc.[7] |
| Temperature | Room Temperature to Reflux (e.g., 70 °C) | Mild heating is often sufficient to drive the reaction. |
| Reaction Time | 1 - 4 hours | Typically a rapid transformation. |
| Work-up | Basification (e.g., with NaOH or NaHCO₃) | To neutralize the acidic medium and precipitate tin salts. |
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: Dissolve 4'-Bromo-2-nitrobiphenyl (1.0 equiv) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv) to the solution in portions.
-
Reaction: Stir the mixture vigorously and heat to reflux (around 70-80 °C) for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4'-Bromo-[1,1'-biphenyl]-2-amine can be further purified by column chromatography or recrystallization if necessary.
Visualization: Nitro Reduction Logical Workflow
Caption: A logical diagram outlining the nitro reduction process.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application of 4'-Bromo-2-nitrobiphenyl in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2-nitrobiphenyl is a versatile biphenyl derivative that serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a nitro group ortho to the biphenyl linkage and a bromine atom on the second phenyl ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 4'-Bromo-2-nitrobiphenyl, with a focus on the synthesis of carbazole derivatives, which are core structures in several marketed drugs.
The primary applications of 4'-Bromo-2-nitrobiphenyl in pharmaceutical synthesis revolve around two key reactions: the Suzuki-Miyaura coupling for its synthesis and the subsequent Cadogan cyclization to form the carbazole scaffold. Carbazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. A notable example of a drug containing the carbazole moiety is Carvedilol, a non-selective beta-blocker used to treat heart failure and high blood pressure.
Key Pharmaceutical Intermediate: 2-Bromocarbazole
A significant intermediate synthesized from 4'-Bromo-2-nitrobiphenyl is 2-bromocarbazole. This compound serves as a building block for more complex molecules in medicinal chemistry.[1] The synthesis proceeds in two main steps: the formation of 4'-Bromo-2-nitrobiphenyl via a Suzuki-Miyaura coupling, followed by a reductive cyclization (Cadogan reaction) to yield 2-bromocarbazole.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 4'-Bromo-2-nitrobiphenyl and its subsequent conversion to 2-bromocarbazole.
Table 1: Synthesis of 4'-Bromo-2-nitrobiphenyl via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| o-Iodonitrobenzene | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | 6 | ~93% |
Table 2: Synthesis of 2-Bromocarbazole via Cadogan Cyclization
| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 4'-Bromo-2-nitrobiphenyl | Triethyl phosphite | o-Dichlorobenzene | 150-160 | 15-25 | 47.3 | 251-255 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Bromo-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from the synthetic method described in patent CN104211634A.[2]
Materials:
-
o-Iodonitrobenzene
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
To a degassed solution of DME and water (3:2 v/v), add o-iodonitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.0 eq), and potassium carbonate (4.0 eq).
-
Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Perform a phase separation and collect the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow oily substance.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 5% ethyl acetate in hexane) as the eluent to afford 4'-Bromo-2-nitrobiphenyl.
Characterization Data (Expected):
-
Appearance: Yellow oil or solid.
-
¹H NMR (CDCl₃): δ 7.20-7.80 (m, 8H).
-
¹³C NMR (CDCl₃): δ 121.9, 124.3, 128.8, 130.5, 131.8, 132.4, 133.5, 138.2, 145.8, 149.1.
-
Mass Spec (EI): m/z 277, 279 (M⁺).
Protocol 2: Synthesis of 2-Bromocarbazole via Cadogan Cyclization
This protocol is adapted from the synthetic method described in patent CN104211634A.[2]
Materials:
-
4'-Bromo-2-nitrobiphenyl
-
Triethyl phosphite
-
o-Dichlorobenzene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 4'-Bromo-2-nitrobiphenyl (1.0 eq) in o-dichlorobenzene.
-
Add triethyl phosphite (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 15-25 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture.
-
Remove the solvent by vacuum distillation.
-
To the residue, add ethyl acetate and water for washing and extraction.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-bromocarbazole as a solid.
Characterization Data:
-
Melting Point: 251-255 °C.
-
¹H NMR (CDCl₃): δ 7.25 (td, J = 7.5, 1.0 Hz, 1H), 7.42 (td, J = 7.7, 1.2 Hz, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.55 (dd, J = 8.5, 1.9 Hz, 1H), 8.05 (d, J = 7.7 Hz, 1H), 8.12 (d, J = 1.9 Hz, 1H), 8.15 (s, 1H, NH).
-
¹³C NMR (CDCl₃): δ 111.9, 112.5, 120.4, 120.7, 122.1, 124.5, 126.8, 128.9, 138.9, 140.1.
-
Mass Spec (EI): m/z 245, 247 (M⁺).
Application in the Synthesis of Carvedilol
Carvedilol is a widely used medication for treating heart failure and high blood pressure.[4] Its chemical structure features a carbazole core. While the industrial synthesis of Carvedilol often starts from 4-hydroxy carbazole, the synthesis of this key intermediate can be envisioned to originate from precursors like 2-bromocarbazole through functional group transformations.[4][5] The ability to synthesize substituted carbazoles like 2-bromocarbazole from 4'-Bromo-2-nitrobiphenyl highlights its importance in providing access to the core structures of such vital pharmaceuticals.
Signaling Pathway of Carvedilol
Carvedilol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[6] It also exhibits alpha-1 adrenergic receptor blocking activity. The therapeutic effects of Carvedilol in heart failure are attributed to its ability to block the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a decrease in heart rate, blood pressure, and cardiac workload.[7]
Recent studies have revealed a more complex signaling mechanism for Carvedilol. It has been shown to act as a "biased agonist" at the β1-adrenergic receptor, promoting a G protein-independent signaling pathway involving β-arrestin. This biased signaling is thought to contribute to its unique cardioprotective effects.[8] Specifically, Carvedilol can stimulate a β1AR-Gi-PI3K-Akt-eNOS signaling cascade, leading to the production of nitric oxide (NO) and subsequent activation of the cGMP-PKG pathway, which is believed to have cardioprotective effects.[6]
Visualizations
Caption: Workflow for the synthesis of 4'-Bromo-2-nitrobiphenyl.
Caption: Synthesis of 2-Bromocarbazole from 4'-Bromo-2-nitrobiphenyl.
Caption: Biased agonism signaling pathway of Carvedilol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. jocpr.com [jocpr.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Note & Protocol: A Step-by-Step Guide for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed guide for performing Suzuki reactions with electron-deficient aryl bromides, which are important substrates in pharmaceutical and materials science research. While electron-withdrawing groups on the aryl bromide can facilitate the initial oxidative addition step, they can also introduce challenges such as an increased propensity for side reactions like dehalogenation.[1][2][3] This guide offers protocols, troubleshooting advice, and key considerations for achieving high yields and purity.
Core Principles of the Suzuki-Miyaura Reaction
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4][5] The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the electron-deficient aryl bromide to form a Pd(II) complex. The electron-withdrawing nature of the substituents on the aryl bromide generally accelerates this rate-limiting step.[3][4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
Below is a diagram illustrating the catalytic cycle.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki coupling of an electron-deficient aryl bromide with a generic arylboronic acid. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Small-Scale Suzuki Coupling
Materials:
-
Electron-deficient aryl bromide (e.g., 4-bromobenzonitrile)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]
-
Anhydrous solvent (e.g., Dioxane, THF, Toluene/Water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow:
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (if applicable, typically at a 1:2 or 1:4 Pd:ligand ratio).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (3-5 mL) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling with electron-deficient aryl bromides. The following tables summarize typical conditions and reported yields for various substrates.
Table 1: Effect of Ligand and Base on the Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 95 | Adapted from[7] |
| 2 | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | K₂CO₃ (2.0) | DMF | 110 | 8 | 92 | General Conditions |
| 3 | Pd(PPh₃)₄ (3.0) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 90 | 16 | 88 | General Conditions |
| 4 | PdCl₂(dppf) (2.0) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 85 | General Conditions |
Table 2: Substrate Scope - Coupling of Various Electron-Deficient Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 94 | Adapted from[8] |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 110 | 91 | General Conditions |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 96 | General Conditions |
| 4 | 2-Bromo-5-fluoropyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 89 | Adapted from[7] |
Troubleshooting and Key Considerations
-
Dehalogenation: Electron-deficient aryl bromides are susceptible to dehalogenation, where the bromine is replaced by a hydrogen atom.[1][2] To mitigate this, consider using milder bases (e.g., K₂CO₃ or KF instead of stronger bases), lower reaction temperatures, or ligands that promote faster reductive elimination.[1]
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or Pd(II) species.[3] Ensuring a thoroughly deoxygenated reaction environment is critical.
-
Poorly Reactive Boronic Acids: Electron-deficient arylboronic acids can exhibit lower reactivity.[9][10] In such cases, using more forcing conditions, different bases (like KF or CsF), or more electron-rich phosphine ligands may be beneficial.[7]
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) often give superior results by promoting both oxidative addition and reductive elimination.[3][6][11]
-
Solvent and Base Compatibility: The choice of solvent and base are often linked. For example, inorganic bases like carbonates and phosphates often require a co-solvent like water or DMF to ensure sufficient solubility and reactivity.[4]
By following the detailed protocols and considering the key factors outlined in this guide, researchers can effectively perform Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient aryl bromides, facilitating the synthesis of valuable molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Ligand Selection in Buchwald-Hartwig Amination of 4'-Bromo-2-nitrobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The reaction's efficiency is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.[3]
The substrate, 4'-Bromo-2-nitrobiphenyl, presents specific challenges for this transformation. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aryl bromide. Furthermore, the nitro group's proximity to the reaction center introduces steric hindrance and can be incompatible with certain strong bases commonly used in this reaction, such as potassium tert-butoxide (KOtBu).[4] Therefore, careful selection of the ligand and base is critical to achieve high yields and minimize side reactions. These notes provide a guide to ligand selection and a detailed protocol for the amination of this challenging substrate.
Ligand Selection Strategy
The choice of ligand is paramount for a successful Buchwald-Hartwig amination of 4'-Bromo-2-nitrobiphenyl. The ideal ligand should promote the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination, while minimizing side reactions like hydrodehalogenation.[1][5] For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, are often the most effective.[1][6] These ligands stabilize the palladium center and facilitate the reductive elimination step, which can be rate-limiting for hindered substrates.[7][8]
Below is a logical diagram to guide the selection of an appropriate ligand class for this specific substrate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cadogan Cyclization of 2-Nitrobiphenyl Derivatives for Carbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Cadogan cyclization is a powerful method for the synthesis of carbazoles, a structural motif present in numerous natural products, pharmaceuticals, and functional materials.[1][2] This reaction typically involves the reductive cyclization of 2-nitrobiphenyl derivatives using trivalent phosphorus reagents, such as triphenylphosphine or triethyl phosphite.[3][4] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of carbazoles via the Cadogan cyclization.
Mechanism and Applications
The Cadogan reaction proceeds through the deoxygenation of the nitro group in a 2-nitrobiphenyl derivative by a phosphine reagent. This generates a reactive nitrene intermediate which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core.[4][5] The reaction is valued for its ability to tolerate a wide range of functional groups and for its utility in constructing complex carbazole-containing molecules.[2][3]
Recent advancements have introduced milder reaction conditions, including visible-light-induced photoredox catalysis, expanding the scope and applicability of this transformation.[1]
Experimental Protocols
Below are two representative protocols for the Cadogan cyclization: a classical thermal method and a modern visible-light-mediated approach.
Protocol 1: Classical Triphenylphosphine-Mediated Reductive Cyclization
This protocol is adapted from a procedure described for the synthesis of a variety of substituted carbazoles.[2][6]
Materials:
-
Substituted 2-nitrobiphenyl derivative
-
Triphenylphosphine (PPh₃)
-
1,2-Dichlorobenzene (o-DCB)
-
Nitrogen (N₂) gas supply
-
Heating mantle with a sand bath
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the 2-nitrobiphenyl derivative (1.0 mmol) and triphenylphosphine (2.5 equiv., 2.5 mmol).
-
Add 1,2-dichlorobenzene (2 mL per mmol of the nitro compound).
-
With vigorous stirring, heat the reaction mixture to reflux using a heating mantle with a sand bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-nitrobiphenyl is completely consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (o-DCB) under high vacuum.
-
The crude residue can be purified directly by silica gel column chromatography. Alternatively, to remove the bulk of the triphenylphosphine oxide byproduct, the residue can be slurried with ligroin to precipitate the oxide, which is then removed by filtration. The filtrate is then concentrated and purified by column chromatography to yield the pure carbazole product.[6]
Protocol 2: Visible-Light-Induced Photoredox Cadogan Cyclization
This protocol is based on a recently developed milder, metal-free approach.[1]
Materials:
-
Substituted 2-nitrobiphenyl derivative
-
Triphenylphosphine (PPh₃)
-
4CzIPN (photocatalyst)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a Schlenk tube, combine the 2-nitrobiphenyl derivative (0.1 mmol), triphenylphosphine (1.5 equiv., 0.15 mmol), and the photocatalyst 4CzIPN (1-10 mol%).
-
Add the desired solvent (e.g., acetonitrile, 1.0 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction by TLC until completion (typically within 24 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired carbazole product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various carbazole derivatives via the Cadogan cyclization, compiled from the literature.
| 2-Nitrobiphenyl Derivative | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobiphenyl | PPh₃ | o-DCB | Reflux | - | 83 | [2] |
| 4-Methoxy-2-nitrobiphenyl | PPh₃ | o-DCB | Reflux | - | 91 | [6] |
| 4-Cyano-2-nitrobiphenyl | PPh₃ | o-DCB | Reflux | - | 75 | [6] |
| 4,4'-Dibromo-2-nitrobiphenyl | PPh₃ | o-DCB | Reflux | - | - | [6] |
| 4-Acetyl-2-nitrobiphenyl | PPh₃ | o-DCB | Reflux | - | - | [6] |
| 2-Nitrobiphenyl | PPh₃ / 4CzIPN | CH₃CN | RT (Visible Light) | 24 | 95 | [1] |
| 5-Trifluoromethyl-2-nitrobiphenyl | PPh₃ / 4CzIPN | CH₃CN | RT (Visible Light) | 24 | 96 | [1] |
| 5-Nitrile-2-nitrobiphenyl | PPh₃ / 4CzIPN | CH₃CN | RT (Visible Light) | 24 | 94 | [1] |
| 5-Acetyl-2-nitrobiphenyl | PPh₃ / 4CzIPN | CH₃CN | RT (Visible Light) | 24 | 92 | [1] |
Visualizing the Workflow
The general experimental workflow for the Cadogan cyclization is depicted in the following diagram.
References
- 1. Visible-light-driven Cadogan reaction [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Heck Reaction of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Heck reaction with 4'-Bromo-2-nitrobiphenyl. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] It is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and advanced materials.
The presence of a nitro group, an electron-withdrawing substituent, on the aryl bromide can influence the reaction conditions. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle.[3][4] This document outlines typical reaction conditions and provides a detailed protocol for the coupling of 4'-Bromo-2-nitrobiphenyl with a generic alkene.
Data Presentation: Comparative Heck Reaction Conditions for Substituted Aryl Bromides
The following table summarizes various conditions reported for the Heck reaction of aryl bromides, particularly those bearing electron-withdrawing groups, with different alkenes. This data provides a basis for selecting and optimizing conditions for the specific substrate, 4'-Bromo-2-nitrobiphenyl.
| Aryl Bromide Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | N-heterocyclic carbene precursor (2) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 | [4] |
| Substituted Aryl Bromides | Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 70-98 | [5] |
| Bromobenzene | Styrene | Pd/C | None | Na₂CO₃ | NMP | 150 | 3 | >95 | [6] |
| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 100 | 24 | High | [2] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(II)-hydrazine complex | - | - | - | - | - | - | [7] |
| Iodobenzene | Methyl Acrylate | Supported Pd | None | Et₃N / Na₂CO₃ | NMP | 140 | 1 | >95 | [8] |
Note: The specific yield for the 1-bromo-4-nitrobenzene reaction was part of an optimization study and not explicitly stated as a final yield in the abstract.[7]
Experimental Protocols
Representative Protocol for the Heck Reaction of 4'-Bromo-2-nitrobiphenyl with an Alkene (e.g., Styrene or an Acrylate Ester)
This protocol is a generalized procedure based on commonly employed conditions for the Heck reaction of aryl bromides.[4][5] Optimization may be required for specific alkene partners.
Materials:
-
4'-Bromo-2-nitrobiphenyl
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-4 mol%)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv), palladium(II) acetate (0.01-0.02 equiv), and the phosphine ligand (0.02-0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF). Stir the mixture at room temperature for 10-15 minutes until the catalyst components are dissolved.
-
Reactant Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) followed by the alkene (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.
Visualizations
General Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for the Heck Reaction
The following diagram illustrates the general laboratory workflow for performing the Heck reaction as described in the protocol.
Caption: Step-by-step experimental workflow for the Heck reaction.
References
- 1. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. sctunisie.org [sctunisie.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Substituted Biphenyls Using 4'-Bromo-2-nitrobiphenyl
Introduction
Substituted biphenyls are a critical structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] 4'-Bromo-2-nitrobiphenyl is a versatile starting material for synthesizing these compounds. It features two key reactive sites: the carbon-bromine bond, which is amenable to various palladium-catalyzed cross-coupling reactions, and the nitro group, which can be readily transformed into other functional groups, most notably an amine.[1][3] This document provides detailed protocols and comparative data for the synthesis of a range of substituted biphenyls utilizing 4'-Bromo-2-nitrobiphenyl as a key building block.
C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond in 4'-Bromo-2-nitrobiphenyl is the primary site for elaboration through cross-coupling reactions to form new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid.[4] This reaction is known for its mild conditions and tolerance of a wide array of functional groups.[5]
General Experimental Protocol:
-
To an oven-dried Schlenk flask, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-2.5 equiv.).[1][6]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., DME/H₂O or Dioxane/H₂O in a 4:1 ratio).[1][7]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC.[1][8]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 105 °C / 3 h | ~67-74[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 °C / 0.5 h | ~92[9] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 120 °C / 12 h | ~70-80 (expected)[6] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 °C / 12 h | ~73 (representative)[6] |
Yields are representative and may vary based on specific substrate and exact conditions.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane).[10] It is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[11][12]
General Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, combine 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, 5-10 mol%), and additives like LiCl if required.[12]
-
Add a dry, degassed solvent such as DMF or toluene.[12]
-
Heat the reaction mixture, typically between 40-100 °C, until the starting material is consumed (monitored by TLC/GC-MS).
-
Upon completion, cool the mixture and perform a workup. This often involves washing with an aqueous solution of KF or NH₄OH to remove tin byproducts.[12]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product via flash column chromatography.[12]
Quantitative Data for Stille Coupling:
| Entry | Organostannane Partner | Catalyst System | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(OAc)₂/Dabco | DMF | 120 °C / 10 h | Good to Excellent[13] |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 100 °C / 6 h | High (expected)[11] |
| 3 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | Dioxane | 90 °C / 12 h | High (expected)[10] |
Yields are representative based on similar substrates. The main drawback of this method is the toxicity of organotin compounds.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting failed Suzuki coupling with 4'-Bromo-2-nitrobiphenyl
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki-Miyaura cross-coupling of 4'-Bromo-2-nitrobiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with 4'-Bromo-2-nitrobiphenyl shows no product formation. What are the most likely causes?
A1: Complete failure to form the desired product typically points to a fundamental issue with the catalytic cycle's initiation or progression. The primary factors for a substrate like 4'-Bromo-2-nitrobiphenyl, which features both steric hindrance and an electronic-withdrawing group, are catalyst and reaction conditions.
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Inactive or Inappropriate Catalyst System: The steric hindrance from the ortho-nitro group can significantly impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for such hindered substrates.[1]
-
Troubleshooting: Employ a more robust catalyst system. Use a palladium(II) precatalyst (like Pd(OAc)₂) or a palladium(0) source (like Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to overcome the steric barrier.[2]
-
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical and must be compatible with the catalyst system.
-
Troubleshooting: Ensure you are using an appropriate base and solvent combination. For sterically hindered couplings, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2] Anhydrous, degassed solvents such as dioxane, toluene, or THF are commonly used.[4]
-
-
Improper Reaction Setup: The presence of oxygen can deactivate the Pd(0) catalyst.
-
Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed prior to use by sparging with an inert gas or using several freeze-pump-thaw cycles.[5]
-
Q2: The reaction is working, but the yield of my 2-nitro-quaterphenyl product is very low. How can I optimize the reaction for better conversion?
A2: Low yields suggest that while the catalytic cycle is turning over, it is inefficient. Optimization should focus on enhancing the rate of the productive coupling reaction relative to side reactions.
-
Catalyst/Ligand Screening: As mentioned above, the choice of ligand is the most critical factor.[2] A screening of different bulky phosphine ligands is the first and most important step.
-
Base Selection: The base activates the boronic acid, facilitating the transmetalation step.[6] If a weaker base (e.g., K₂CO₃) is giving low yields, switching to a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK) for particularly challenging couplings, may improve the rate.[2][3]
-
Solvent and Temperature: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane or DMF, often with a small amount of water, are common.[7] Increasing the reaction temperature can help overcome the activation energy for sterically demanding substrates, but be aware that excessively high temperatures can also lead to catalyst decomposition or increased side reactions.
Q3: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[5] Oxygen can cause the oxidation of the active Pd(0) catalyst to Pd(II) species, which can facilitate this unwanted pathway.[8]
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction headspace are free of oxygen.[5]
-
Catalyst Choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling as it bypasses the in situ reduction step of a Pd(II) precatalyst, which can be inefficient and lead to species that promote homocoupling.[5]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of the homocoupling side reaction.[1]
Q4: My main byproduct is 2-nitrobiphenyl, the result of debromination. What causes this and how can I minimize it?
A4: The reduction of the aryl halide starting material to the corresponding arene is known as hydrodehalogenation or simply dehalogenation. This side reaction can occur if a hydride source is present in the reaction.[5]
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents, particularly alcohols, can act as hydride donors.[5]
-
Base Choice: Certain bases or impurities within them can also contribute to dehalogenation. Screening different bases may be necessary.
-
Water Content: While some Suzuki reactions benefit from a small amount of water, particularly when using phosphate or carbonate bases, excess water can sometimes promote protodeborylation of the boronic acid partner, which can indirectly affect the main reaction pathway and potentially lead to other side reactions.
Q5: Is the ortho-nitro group on 4'-Bromo-2-nitrobiphenyl chemically interfering with the Suzuki coupling?
A5: Generally, the nitro group is well-tolerated in Suzuki couplings and does not directly interfere. In fact, its strong electron-withdrawing nature makes the aryl ring more electron-poor, which facilitates the rate-determining oxidative addition of the palladium catalyst into the carbon-bromine bond.[9]
While there are advanced methods where a nitro group itself can act as a leaving group in a Suzuki-type reaction, these require very specific and harsh conditions (e.g., high temperatures of 130 °C, specialized ligands like BrettPhos) and are not competitive with the much more reactive carbon-bromine bond under typical Suzuki conditions.[10][11] Reduction of the nitro group is also a possibility, but this usually requires an external reducing agent (like NaBH₄) not present in a standard Suzuki protocol.[12] Therefore, the primary challenge posed by the nitro group in this substrate is steric, not electronic, interference.[1][2]
Data & Optimization Parameters
For a challenging substrate like 4'-Bromo-2-nitrobiphenyl, a systematic screening of reaction parameters is recommended. The following table summarizes suggested starting points for optimization based on literature for sterically hindered substrates.
| Parameter | Recommended Reagents / Conditions | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common, effective precatalysts that form the active Pd(0) species in situ.[6] |
| Ligand | Bulky Monophosphine Ligands: • XPhos (2-4 mol%) • SPhos (2-4 mol%) • RuPhos (2-4 mol%) | These ligands are essential for promoting oxidative addition and reductive elimination in sterically hindered systems where simpler ligands like PPh₃ fail.[1][2] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Effective bases for activating the boronic acid without being overly harsh. Often superior to weaker bases like K₂CO₃ for difficult couplings.[2] |
| Solvent | Dioxane, Toluene, or THF/Water (e.g., 10:1 ratio) | Anhydrous, degassed aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction when using phosphate or carbonate bases.[2][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the steric hindrance and achieve a reasonable reaction rate.[4] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting failed reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.
General Experimental Protocol
This protocol provides a general starting point and should be optimized for the specific boronic acid being coupled with 4'-Bromo-2-nitrobiphenyl.
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe. If required, add degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 12. rua.ua.es [rua.ua.es]
Optimizing reaction yield and purity for 4'-Bromo-2-nitrobiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity for the synthesis of 4'-Bromo-2-nitrobiphenyl.
Troubleshooting Guide
Question: Why is my Suzuki coupling reaction yield for 4'-Bromo-2-nitrobiphenyl consistently low?
Answer: Low yields in the Suzuki coupling for synthesizing 4'-Bromo-2-nitrobiphenyl can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Catalyst Activity: The Palladium catalyst is crucial. Ensure that your Pd(PPh₃)₄ or other palladium source is fresh and has been stored under an inert atmosphere to prevent deactivation. Catalyst deactivation is a common cause of failed or low-yielding reactions.[1]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This includes degassing your solvents and reagents thoroughly before use.
-
Base Selection and Quality: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is finely powdered and dry. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.
-
Solvent Purity: Use high-purity, dry solvents. The presence of water or other impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Insufficient heating can prevent the reaction from reaching the necessary activation energy.[1] Ensure your reaction is heated to the appropriate temperature for the solvent system used (e.g., reflux in toluene or dioxane/water mixtures).[2]
Question: I am observing significant homocoupling of my boronic acid starting material. How can I prevent this?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Catalyst Choice: Consider using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) directly, rather than a Pd(II) precatalyst. This bypasses the in situ reduction step which can sometimes be inefficient and lead to side reactions.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid (e.g., 1.1 equivalents) is common, but a large excess can favor homocoupling.
Question: My final product is contaminated with a de-brominated byproduct. What is the cause and how can I avoid it?
Answer: The formation of a de-brominated byproduct (2-nitrobiphenyl) is a result of a reduction side reaction.[1] This can be caused by:
-
Hydride Sources: The presence of a hydride source in the reaction mixture can lead to the reduction of the aryl bromide. Potential hydride sources include certain solvents (like alcohols) or impurities in the reagents.[1]
-
Solution: Ensure you are using high-purity, anhydrous solvents. If you suspect your base contains impurities that could act as a hydride source, consider using a different batch or a different type of base.
Question: The purification of 4'-Bromo-2-nitrobiphenyl by column chromatography is difficult. Are there alternative methods?
Answer: If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[3] Experiment with different solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallization of biphenyl derivatives include ethanol, hexane, or mixtures of ethyl acetate and hexane.[4]
-
Activated Charcoal Treatment: If your product is colored due to high molecular weight impurities, treating a solution of your crude product with activated charcoal can help remove them. After treatment, the charcoal is removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4'-Bromo-2-nitrobiphenyl?
A1: The two most prevalent methods for synthesizing 4'-Bromo-2-nitrobiphenyl and similar biaryl compounds are the Suzuki-Miyaura coupling and the Ullmann condensation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoborane (e.g., 2-nitrophenylboronic acid) and an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) is often preferred due to its milder reaction conditions and tolerance of a wide range of functional groups.[5][6]
-
Ullmann Condensation: This is a copper-catalyzed reaction that involves the coupling of two aryl halides.[7][8][9] For the synthesis of 4'-Bromo-2-nitrobiphenyl, this would typically involve the reaction of 1-bromo-4-iodobenzene with 1-chloro-2-nitrobenzene in the presence of a copper catalyst at high temperatures.[7] Traditional Ullmann reactions often require harsh conditions, but modern variations with soluble copper catalysts and ligands have improved the methodology.[7]
Q2: Which palladium catalyst is best for the Suzuki coupling synthesis of 4'-Bromo-2-nitrobiphenyl?
A2: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings.[4] Other effective catalyst systems include those generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) with a phosphine ligand such as triphenylphosphine (PPh₃).
Q3: What are typical yields and purity levels I can expect?
A3: With an optimized protocol, yields for the Suzuki coupling synthesis of similar nitrobiphenyls can range from 70% to over 90%.[4][10] Purity after purification by recrystallization or chromatography should be high, typically >98% as determined by techniques like NMR and GC-MS.
Q4: Can I use 1-bromo-2-nitrobenzene and 4-bromophenylboronic acid for the Suzuki coupling?
A4: Yes, this is a viable combination of reactants for the Suzuki coupling to produce 4'-Bromo-2-nitrobiphenyl. The general principles of catalyst, base, and solvent selection would still apply.
Data Presentation
Table 1: Comparison of Suzuki Coupling Conditions for Nitrobiphenyl Synthesis
| Parameter | Condition 1 (Adapted from Organic Syntheses)[4] | Condition 2 (General Protocol)[5][11] |
| Aryl Halide | 1-bromo-4-nitrobenzene | 4-bromoiodobenzene |
| Organoborane | o-tolylzinc chloride (analogous to boronic acid) | 2-nitrophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Palladium(II) acetate + Triphenylphosphine |
| Base | Not explicitly used in this Negishi-type variant | 2M aqueous Sodium Carbonate |
| Solvent | Tetrahydrofuran (THF) | n-propanol / water |
| Temperature | Room Temperature | Reflux |
| Typical Yield | ~78-90% | Varies, typically >70% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Bromo-2-nitrobiphenyl
This protocol is adapted from established Suzuki coupling procedures.[5][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.1 equivalents), 1-chloro-2-nitrobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via a cannula or syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the stirred mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure 4'-Bromo-2-nitrobiphenyl.
Protocol 2: Ullmann Condensation for the Synthesis of 4'-Bromo-2-nitrobiphenyl
This protocol is based on general principles of the Ullmann condensation.[7][8]
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-iodobenzene (1.0 equivalent), 1-chloro-2-nitrobenzene (1.2 equivalents), copper powder (2.0 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent: Add a high-boiling polar solvent such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture and filter to remove the copper and inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or toluene.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Suzuki Coupling Experimental Workflow for 4'-Bromo-2-nitrobiphenyl.
Caption: Troubleshooting Logic for Low Yield in Suzuki Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 11. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Nitrobiphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki coupling of nitrobiphenyls.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing nitrobiphenyls using Suzuki coupling?
A1: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on the nitroaryl boronic acid, leading to the formation of nitrobenzene. This is often promoted by aqueous bases and elevated temperatures.
-
Homocoupling: The self-coupling of two molecules of the nitroaryl boronic acid to form a symmetrical dinitrobiphenyl, or the coupling of two aryl halide molecules. This can be mediated by the presence of oxygen or by the palladium catalyst itself.
-
Dehalogenation: The reduction of the nitroaryl halide starting material, where the halogen is replaced by a hydrogen atom.
-
Denitrative Coupling: In some cases, the nitro group itself can be displaced and a C-C bond is formed at that position. While this can be a desired reaction in some contexts, it is considered a side reaction if the goal is to retain the nitro group in the final product.[1]
Q2: How does the position of the nitro group affect the reaction?
A2: The position of the electron-withdrawing nitro group significantly impacts the reactivity of the coupling partners. Generally, a para-nitro substituent on the aryl halide enhances the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] However, an ortho-nitro group can sterically hinder the approach of the reagents to the palladium center, potentially slowing down the reaction and leading to lower yields.[3][4] For nitro-substituted phenylboronic acids, the electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation step.[4]
Q3: What is the role of the ligand in minimizing side reactions?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step to form the nitrobiphenyl product and suppress side reactions like homocoupling.[5] For sterically hindered substrates, such as those with ortho-nitro groups, these types of ligands are often essential for achieving good yields.[5]
Q4: How does the choice of base influence the formation of side products?
A4: The base is necessary to activate the boronic acid for the transmetalation step. However, the choice of base is critical as it can also promote side reactions. Strong bases can increase the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point. The optimal base will depend on the specific substrates and other reaction conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired nitrobiphenyl product with significant protodeboronation.
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive water in the reaction mixture | Use anhydrous solvents and ensure starting materials are dry. If an aqueous base is used, minimize the amount of water. | Water is a proton source for protodeboronation.[6] |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Protodeboronation is often accelerated at higher temperatures.[7] |
| Base is too strong or concentrated | Switch to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃). | Strong bases can promote the cleavage of the C-B bond. |
| Slow transmetalation | Use a more electron-rich ligand to accelerate the desired coupling reaction, which can outcompete protodeboronation. | A faster catalytic cycle reduces the time the boronic acid is exposed to conditions that favor decomposition.[6] |
Problem 2: Formation of significant amounts of homocoupled dinitrobiphenyl.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of oxygen in the reaction | Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and maintain an inert atmosphere. | Oxygen can promote the oxidative coupling of boronic acids.[8] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst. | Pd(II) species can directly mediate the homocoupling of boronic acids.[8] |
| Ligand choice | Employ bulky, electron-donating phosphine ligands. | These ligands can favor the cross-coupling pathway over homocoupling. |
Problem 3: Significant dehalogenation of the nitroaryl halide starting material.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of a hydride source | Avoid solvents that can act as hydride donors (e.g., alcohols) if possible. Ensure the base is not a source of hydrides. | Palladium-hydride species can form and lead to reductive dehalogenation. |
| Slow catalytic turnover | Optimize the catalyst system (ligand, palladium source) to accelerate the cross-coupling reaction. | A faster desired reaction will minimize the time for side reactions to occur. |
Quantitative Data on Reaction Yields
The following tables summarize representative yields for the Suzuki coupling synthesis of nitrobiphenyls under various conditions, compiled from different studies. Direct comparison should be made with caution as reaction parameters differ.
Table 1: Suzuki Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 | [9] |
| Pd/C | K₂CO₃ | H₂O | 100 | 0.5 | 98 | [10] |
| Graphene Oxide@NHC-Pd | K₂CO₃ | H₂O/EtOH | 80 | 1 | 96 | [11] |
Table 2: Suzuki Coupling of 2-Nitrophenylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 | [5] |
| 1-Iodo-2-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 2 | 78 | [3] |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [5] |
Experimental Protocols
Detailed Protocol for the Synthesis of 4-Nitrobiphenyl
This protocol describes the Suzuki coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.
Materials:
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1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
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Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-nitrobiphenyl as a solid.[12][13]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in nitrobiphenyl synthesis.
Side Reaction Pathways
Caption: Common side reaction pathways in the Suzuki coupling of nitrobiphenyls.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Denitrative Cross-Couplings of Nitrostyrenes | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. rose-hulman.edu [rose-hulman.edu]
Improving solubility of 4'-Bromo-2-nitrobiphenyl in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 4'-Bromo-2-nitrobiphenyl in reaction media.
Troubleshooting Guide: Improving Solubility
Researchers may encounter difficulties in dissolving 4'-Bromo-2-nitrobiphenyl for synthetic reactions. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: 4'-Bromo-2-nitrobiphenyl is not dissolving adequately in the chosen reaction solvent.
Initial Assessment Workflow
Caption: Initial workflow for assessing the solubility of 4'-Bromo-2-nitrobiphenyl.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Inappropriate Solvent | Consult the qualitative solubility table below and select a more appropriate solvent. Consider using a co-solvent system. For instance, a mixture of a polar aprotic solvent with a non-polar solvent might enhance solubility. | The "like dissolves like" principle is fundamental. 4'-Bromo-2-nitrobiphenyl, with its polar nitro group and non-polar biphenyl structure, may require a solvent with balanced polarity. |
| Low Temperature | Gently warm the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures.[1] | Increasing the kinetic energy of the solvent molecules can help overcome the lattice energy of the solid solute. |
| Compound Impurities | Purify the 4'-Bromo-2-nitrobiphenyl using techniques like recrystallization or column chromatography. | Impurities can significantly alter the solubility profile of a compound. |
| Insufficient Agitation | Ensure vigorous stirring or agitation of the reaction mixture. | Proper mixing increases the surface area of the solute in contact with the solvent, facilitating dissolution. |
| Formation of Insoluble Intermediates | In reactions involving bases, the deprotonated form or a salt of the reactant might be insoluble. Consider using a phase-transfer catalyst to facilitate the reaction between immiscible phases. | This is particularly relevant in reactions like the Ullmann condensation where a salt is formed in situ. |
| High Concentration | Reduce the concentration of 4'-Bromo-2-nitrobiphenyl in the reaction mixture. | Saturation of the solvent will prevent further dissolution. |
| Solid-State Reaction as an Alternative | For cross-coupling reactions where solubility is a persistent issue, consider solvent-free or solid-state reaction conditions, such as high-temperature ball milling.[2][3][4][5] | This technique can be effective for insoluble aryl halides by providing the necessary energy for the reaction to occur in the absence of a solvent.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4'-Bromo-2-nitrobiphenyl in common organic solvents?
Qualitative Solubility of 4'-Bromo-2-nitrobiphenyl
| Solvent | Solvent Type | Predicted Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate |
| Ethyl Acetate | Polar Aprotic | Moderate[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Methanol | Polar Protic | Moderate[6] |
| Ethanol | Polar Protic | Low to Moderate |
| Dichloromethane | Non-polar | Low |
| Toluene | Non-polar | Low |
| Hexane | Non-polar | Insoluble |
| Water | Polar Protic | Insoluble |
Q2: I am performing an Ullmann coupling reaction with 4'-Bromo-2-nitrobiphenyl and it is not dissolving. What should I do?
A2: The Ullmann reaction often requires high temperatures and polar aprotic solvents.[7] If you are still facing solubility issues, consider the following troubleshooting steps:
Troubleshooting Logic for Ullmann Reaction
Caption: Decision-making workflow for addressing solubility in Ullmann reactions.
Q3: How can I experimentally determine the solubility of 4'-Bromo-2-nitrobiphenyl in a specific solvent?
A3: A common and reliable method is the shake-flask method.[8] The following protocol outlines the general procedure.
Experimental Protocol: Determination of Solubility via Shake-Flask Method
Objective: To determine the solubility of 4'-Bromo-2-nitrobiphenyl in a given solvent at a specific temperature.
Materials:
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4'-Bromo-2-nitrobiphenyl (high purity)
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4'-Bromo-2-nitrobiphenyl to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microcrystals.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of 4'-Bromo-2-nitrobiphenyl of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of 4'-Bromo-2-nitrobiphenyl in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility determination method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 3. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4'-Bromo-2-nitrobiphenyl
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of 4'-Bromo-2-nitrobiphenyl. This specific reaction is known to be challenging due to steric hindrance from the ortho-nitro group and potential electronic effects that can lead to catalyst instability and low yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl particularly difficult?
A1: This reaction faces two primary challenges. First, the nitro group at the ortho-position creates significant steric hindrance, which can slow down key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] Second, the strong electron-withdrawing nature of the nitro group alters the electronic properties of the aryl halide, which can influence catalyst reactivity. To overcome these issues, specialized catalyst systems, typically involving bulky and electron-rich ligands, are often necessary.[1][2]
Q2: A black precipitate formed in my reaction flask early on. What is it and is it a problem?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[3] Its formation is a classic sign of catalyst deactivation. While the appearance of some black solid is common in many successful couplings, rapid and extensive precipitation, especially early in the reaction, indicates poor catalyst stability and is often correlated with low conversion and stalled reactions. This agglomeration drastically reduces the available surface area of the active catalyst.[3]
Q3: How does the choice of ligand affect catalyst stability and reaction success?
A3: Ligand choice is critical for this type of sterically hindered coupling. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition step and also accelerate the final reductive elimination step.[1][2] However, these complex ligands can also be prone to degradation at high temperatures.[4]
Q4: Can impurities in my reagents or solvents cause catalyst deactivation?
A4: Absolutely. Even trace amounts of impurities can act as catalyst poisons. Sulfur- or phosphorus-containing compounds (not intended as ligands) are particularly detrimental.[3] It is also crucial to use anhydrous, deoxygenated solvents, as oxygen can oxidize the active Pd(0) catalyst to an inactive state, leading to the formation of palladium black.[5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is essential for success.[5]
Q5: My reaction starts but seems to stall after reaching 30-40% conversion. What is the likely cause?
A5: Reaction stalling is a common symptom of catalyst deactivation occurring during the reaction. This could be due to several factors: gradual degradation of the ligand, slow precipitation of palladium black, or product inhibition where the biphenyl product coordinates to the catalyst, preventing further turnovers.[6] High temperatures, while often necessary to overcome activation barriers, can also accelerate the rate of catalyst decomposition.[5]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiment.
Problem: The reaction shows no conversion, or the yield is less than 10%.
-
Question: What catalyst system are you using?
-
Answer: For sterically hindered substrates like 4'-Bromo-2-nitrobiphenyl, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] You should employ a more robust system.
-
Recommended Action:
-
-
Question: Have you optimized the base and solvent?
-
Answer: The base and solvent are not just passive components; they are critical to the reaction's success.
-
Recommended Action:
-
Base Selection: Screen moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[1] Note that when using K₃PO₄, a small amount of water can sometimes be beneficial.[7]
-
Solvent Choice: Use anhydrous, non-polar aprotic solvents like toluene or dioxane. Ensure they are rigorously degassed to remove oxygen.[2][5]
-
-
Problem: The reaction is sluggish and extensive palladium black is observed.
-
Question: How are you controlling the reaction atmosphere and temperature?
-
Answer: The formation of palladium black is a clear sign of catalyst decomposition, often triggered by oxygen or excessive heat.[5]
-
Recommended Action:
-
Ensure Inert Atmosphere: Use a Schlenk line or a glovebox to set up the reaction. Purge the reaction vessel with an inert gas (argon or nitrogen) and degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[5]
-
Optimize Temperature: High temperatures can accelerate catalyst decomposition.[5] Run the reaction at the lowest temperature that provides a reasonable rate. You can try starting at 80 °C and only increasing if the reaction is too slow.
-
Adjust Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of ligand (e.g., 2.2:1 L:Pd) may improve stability, but a large excess can sometimes inhibit the reaction.[5]
-
-
Data Presentation
Table 1: Recommended Reaction Conditions for Hindered Suzuki-Miyaura Couplings
| Parameter | Recommendation | Rationale & Citation |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos (Buchwald Ligands), IPr (NHC Ligand) | Bulky, electron-rich ligands are essential to facilitate oxidative addition and reductive elimination for hindered substrates.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K-t-BuOK | Base activates the boronic acid; stronger bases may be needed for difficult couplings.[1] |
| Solvent | Toluene, Dioxane, Xylenes | Anhydrous, degassed aprotic solvents are preferred. Higher boiling points allow for increased reaction temperatures if needed.[2] |
| Temperature | 80 - 140 °C | Sterically hindered substrates often require more thermal energy, but high temperatures can also accelerate catalyst deactivation.[2][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen oxidizes the active Pd(0) catalyst, leading to deactivation.[5] |
Table 2: Common Catalyst Deactivation Pathways and Mitigation Strategies
| Deactivation Pathway | Primary Cause(s) | Mitigation Strategy | Citation |
| Palladium Agglomeration (Pd Black) | Insufficient ligand, presence of O₂, high temperature, high concentration. | Use bulky/chelating ligands, ensure rigorous inert atmosphere, optimize temperature, use a slight excess of ligand. | [3] |
| Ligand Degradation | Oxidation by O₂, thermal decomposition. | Maintain a strict inert atmosphere; avoid excessive temperatures. | [4] |
| Product Adsorption/Inhibition | Strong coordination of the biphenyl product to the Pd center. | This is an inherent challenge. If suspected, running at a more dilute concentration may help, but this can also slow the desired reaction. | [6] |
| Formation of Off-Cycle Species | Unwanted side reactions forming stable, inactive Pd complexes (e.g., Pd(I) dimers). | Use of well-defined pre-catalysts can sometimes avoid the side reactions that occur during in-situ catalyst formation. | [8] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Common deactivation pathways diverting the active Pd(0) catalyst to inactive states.
Caption: A systematic workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Cross-Coupling of 4'-Bromo-2-nitrobiphenyl
-
Materials: 4'-Bromo-2-nitrobiphenyl, arylboronic acid, palladium pre-catalyst (e.g., Pd(OAc)₂), bulky phosphine ligand (e.g., SPhos), base (e.g., K₃PO₄), and anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (1-5 mol%), the ligand (1.1-2.2 equivalents relative to Pd), the base (2-3 equivalents), 4'-Bromo-2-nitrobiphenyl (1.0 equivalent), and the arylboronic acid (1.2-1.5 equivalents).
-
Seal the flask with a septum. Evacuate and backfill the flask with inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Proceed with standard aqueous workup and purification by column chromatography.
-
Protocol 2: Isolation and Analysis of Deactivated Catalyst
This protocol is for characterizing the palladium black precipitate.
-
Procedure:
-
Once the reaction has stalled or is complete, allow the black precipitate to settle.
-
Under an inert atmosphere, carefully remove the supernatant liquid via cannula filtration.[5]
-
Wash the remaining black solid by adding fresh, degassed reaction solvent (e.g., toluene), stirring briefly, allowing it to settle, and removing the solvent via cannula. Repeat this step twice.
-
Perform a final wash with a more volatile solvent (e.g., hexane) to aid in drying.[5]
-
Dry the solid thoroughly under high vacuum.
-
Analysis:
-
ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry): Digest a known mass of the dried solid in aqua regia to determine the palladium content and quantify the extent of precipitation.[5]
-
XPS (X-ray Photoelectron Spectroscopy): Analyze the oxidation state of the palladium. Deactivated palladium black will show a primary signal for Pd(0).[5]
-
TEM (Transmission Electron Microscopy): Visualize the morphology of the particles. Agglomerated nanoparticles are a key indicator of deactivation.[5]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4'-Bromo-2-nitrobiphenyl by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4'-Bromo-2-nitrobiphenyl via recrystallization.
Troubleshooting and FAQs
Q1: What is the recommended solvent system for the recrystallization of 4'-Bromo-2-nitrobiphenyl?
A1: A mixed solvent system is often ideal for achieving high purity and yield. Based on the polarity of 4'-Bromo-2-nitrobiphenyl, an ethanol/water or ethyl acetate/hexane system is a good starting point. The compound should be fully soluble in the primary solvent (ethanol or ethyl acetate) at elevated temperatures and poorly soluble in the anti-solvent (water or hexane) at cooler temperatures.[1][2]
Q2: My compound is "oiling out" and not forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution becomes saturated at a temperature above the compound's melting point or if there are significant impurities lowering the melting point.[3] To troubleshoot this, you can:
-
Add more of the "good" solvent: Increase the amount of the solvent in which your compound is more soluble (e.g., ethanol in an ethanol/water system) to the hot solution. This will lower the saturation temperature.[1]
-
Ensure slow cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[4]
-
Use a seed crystal: Introduce a small, pure crystal of 4'-Bromo-2-nitrobiphenyl to the cooled solution to induce crystallization.
-
Try a different solvent system: The chosen solvent system may not be optimal. Experiment with other solvent combinations.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery rate is a common issue in recrystallization and can often be attributed to several factors:
-
Excessive solvent: Using too much of the hot solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.[1][3] Use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If the product crystallizes during the hot filtration step, it will be lost. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask).[1]
-
Incomplete cooling: Ensure the solution is thoroughly chilled in an ice bath after it has cooled to room temperature to maximize crystal formation.[2]
-
Recovering a second crop: The mother liquor can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals.
Q4: The purified crystals are still colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.[1][5] Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed during filtration. Be aware that using an excessive amount of charcoal can also lead to a loss of your desired product.[1]
Q5: The crystals that formed are very fine needles or a powder. How can I obtain larger crystals?
A5: The rate of cooling directly influences crystal size. Rapid cooling tends to produce smaller crystals, while slow cooling allows for the formation of larger, more well-defined crystals.[2] To obtain larger crystals, ensure your solution cools slowly and undisturbed to room temperature before moving it to a cold bath.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the 4'-Bromo-2-nitrobiphenyl at high temperatures but not at low temperatures. The following table provides an estimated solubility profile to guide solvent selection.
| Solvent System | Expected Solubility at High Temperature | Expected Solubility at Low Temperature | Notes |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water mixture | A good starting point for polar compounds. Water acts as the anti-solvent.[1][2] |
| Ethyl Acetate/Hexane | High in hot ethyl acetate | Low in cold ethyl acetate/hexane mixture | Suitable for moderately polar compounds. Hexane is the anti-solvent.[6] |
| Methanol | Moderate to High | Low | Can be an effective single solvent system.[2] |
| Toluene | Moderate | Low | May be effective, but slower evaporation might be needed.[7] |
| Dichloromethane | High | Moderate to High | Likely too soluble at low temperatures, leading to poor recovery.[8] |
Experimental Protocol: Recrystallization of 4'-Bromo-2-nitrobiphenyl
This protocol details the purification of crude 4'-Bromo-2-nitrobiphenyl using an ethanol/water mixed solvent system.
Materials:
-
Crude 4'-Bromo-2-nitrobiphenyl
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4'-Bromo-2-nitrobiphenyl in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring until the solid dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes while stirring.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[1]
-
Induce Crystallization: While the filtrate is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.[1]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Visualizations
References
Technical Support Center: Purifying 4'-Bromo-2-nitrobiphenyl with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4'-Bromo-2-nitrobiphenyl using column chromatography. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 4'-Bromo-2-nitrobiphenyl?
A1: The most common stationary phase for the column chromatography of moderately polar organic compounds like 4'-Bromo-2-nitrobiphenyl is silica gel (SiO2). Standard silica gel with a mesh size of 230-400 is typically effective.
Q2: What is a good starting eluent system for the column chromatography of 4'-Bromo-2-nitrobiphenyl?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a very common and effective eluent system. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio is a 9:1 or 4:1 mixture of hexane to ethyl acetate.
Q3: What is the target Rf value I should aim for in my TLC development before running the column?
A3: For optimal separation on a silica gel column, it is generally recommended to aim for an Rf (retardation factor) value of 0.2-0.3 for your target compound, 4'-Bromo-2-nitrobiphenyl, on the TLC plate.
Q4: My crude product is not very soluble in the chosen eluent. How should I load it onto the column?
A4: If your crude 4'-Bromo-2-nitrobiphenyl is not readily soluble in the initial, non-polar eluent, you can use a "dry loading" technique. This involves pre-adsorbing your sample onto a small amount of silica gel. First, dissolve your crude product in a suitable solvent (like dichloromethane or acetone) in a round-bottom flask. Then, add a small amount of silica gel to the solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q5: What are the potential impurities I might encounter when purifying 4'-Bromo-2-nitrobiphenyl?
A5: If 4'-Bromo-2-nitrobiphenyl is synthesized via a Suzuki coupling reaction, common impurities can include unreacted starting materials (e.g., 2-bromonitrobenzene and 4-bromophenylboronic acid), homocoupling byproducts (e.g., 4,4'-dibromobiphenyl and 2,2'-dinitrobiphenyl), and residual palladium catalyst. The separation of isomeric biphenyls can also be a challenge.
Experimental Protocol: Column Chromatography of 4'-Bromo-2-nitrobiphenyl
This protocol describes a general method for the purification of 4'-Bromo-2-nitrobiphenyl using flash column chromatography on silica gel.
Materials:
-
Crude 4'-Bromo-2-nitrobiphenyl
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Silica gel (230-400 mesh)
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Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
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Glass chromatography column
-
Cotton or glass wool
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Sand (washed)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Prepare a developing chamber with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spot the crude mixture on a TLC plate and develop it in the chamber.
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Visualize the plate under a UV lamp to determine the Rf of the product and impurities.
-
Adjust the solvent system polarity to achieve an Rf of ~0.2-0.3 for the 4'-Bromo-2-nitrobiphenyl spot.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 4'-Bromo-2-nitrobiphenyl in a minimal amount of the initial eluent. Carefully pipette this solution onto the top of the sand layer.
-
Dry Loading: If the sample is not soluble in the eluent, pre-adsorb it onto a small amount of silica gel as described in the FAQs. Carefully add this powder to the top of the column.
-
Gently open the stopcock and allow the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with a high percentage of hexane and gradually increase the percentage of ethyl acetate. A suggested gradient is provided in the table below.
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Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions containing 4'-Bromo-2-nitrobiphenyl.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system. |
| TLC Target Rf | 0.2 - 0.3 | For optimal separation. |
| Sample Load | 1-5% of silica gel weight | To avoid overloading the column. |
Example Gradient Elution Profile:
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (relative to column volume) | Purpose |
| 1 | 100:0 to 98:2 | 2-3 CV | Elute non-polar impurities. |
| 2 | 98:2 to 90:10 | 5-10 CV | Elute 4'-Bromo-2-nitrobiphenyl. |
| 3 | 80:20 or higher polarity | 2-3 CV | Flush remaining polar compounds. |
Troubleshooting Guide
This guide addresses common problems that may be encountered during the column chromatography of 4'-Bromo-2-nitrobiphenyl.
Problem 1: Poor Separation of Spots (Overlapping Bands)
Caption: Troubleshooting workflow for poor separation.
Problem 2: Compound Elutes Too Quickly or Not at All
Caption: Troubleshooting workflow for elution problems.
Problem 3: Tailing of the Product Band
Caption: Troubleshooting workflow for band tailing.
By following these guidelines, researchers can effectively purify 4'-Bromo-2-nitrobiphenyl and troubleshoot common issues that may arise during the column chromatography process.
Minimizing homocoupling in Suzuki reactions of 4'-Bromo-2-nitrobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 4'-Bromo-2-nitrobiphenyl. The focus is on minimizing the formation of the common homocoupling byproduct.
Troubleshooting Guide: Minimizing Homocoupling
Issue: Significant formation of homocoupling byproduct (biphenyl from boronic acid self-coupling).
This is one of the most common side reactions in Suzuki couplings. The presence of a symmetrical biaryl byproduct derived from the boronic acid reagent can significantly lower the yield of the desired cross-coupled product and complicate purification.
Question 1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
Answer: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen from the reaction mixture is therefore critical.[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.[2][3]
Question 2: How can I effectively remove oxygen from my reaction?
Answer: Thorough deoxygenation is crucial. A highly effective method is nitrogen or argon subsurface sparging.
-
Protocol: Nitrogen Subsurface Sparging
-
Assemble your reaction flask with a stir bar and seal it with a septum.
-
Insert a long needle connected to a nitrogen or argon line so that it is submerged below the surface of your solvent.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent with stirring for 15-30 minutes.
-
After degassing, remove the needles and maintain a positive pressure of the inert gas for the duration of the reaction setup and execution.
-
Question 3: My substrate, 4'-Bromo-2-nitrobiphenyl, is electron-deficient. How does this affect homocoupling and the overall reaction?
Answer: The presence of the electron-withdrawing nitro group on the biphenyl system makes the aryl bromide more reactive towards oxidative addition to the palladium catalyst. This is generally favorable for the desired cross-coupling reaction. While the nitro group itself is generally stable under Suzuki conditions, careful optimization is still required. The increased reactivity of the aryl bromide can sometimes lead to faster consumption of the starting material, but it does not inherently prevent homocoupling of the boronic acid partner. Therefore, the strategies to minimize homocoupling remain critical.
Question 4: What modifications to my reaction conditions can I make to minimize homocoupling?
Answer: Besides rigorous deoxygenation, several other parameters can be optimized:
-
Palladium Source:
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step, which can be a source of homocoupling.
-
Use of Pre-formed Catalysts: Modern palladacycle precatalysts (e.g., Buchwald precatalysts) are designed for clean and efficient generation of the active Pd(0) species.[2]
-
Addition of a Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help to quickly generate the active Pd(0) catalyst and minimize the concentration of Pd(II) available for homocoupling.[4]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent.
-
Weaker bases can sometimes lead to slower transmetalation, allowing more time for side reactions.
-
For electron-deficient systems, stronger, non-nucleophilic bases are often preferred.
-
It is advisable to screen a few different bases.
-
-
Solvent Effects: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.
-
Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common, as water can aid in the dissolution of the base and the activation of the boronic acid.
-
The ratio of the organic solvent to water can be optimized.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with 4'-Bromo-2-nitrobiphenyl?
A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for electron-deficient aryl bromides, catalyst systems with electron-rich and bulky phosphine ligands are often effective. Consider screening catalysts like Pd(PPh₃)₄, or a combination of a palladium source (e.g., Pd(OAc)₂) with ligands such as SPhos, XPhos, or RuPhos.
Q2: What is the recommended base for this reaction?
A2: For Suzuki couplings involving electron-deficient substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often good starting points. They are generally effective and have good solubility in common aqueous solvent mixtures. It is recommended to use at least 2 equivalents of the base.
Q3: Can the reaction temperature influence the extent of homocoupling?
A3: Yes. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions, including homocoupling and protodeboronation (hydrolysis of the boronic acid). It is advisable to start at a moderate temperature (e.g., 80-90 °C) and optimize from there.
Q4: How can I monitor the progress of my reaction and the formation of byproducts?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product and byproducts. Staining with a permanganate solution can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Data Presentation: Effect of Reaction Parameters on Suzuki Coupling of Aryl Bromides
The following tables summarize data from studies on Suzuki-Miyaura reactions, illustrating the impact of different catalysts, bases, and solvents on the yield of the cross-coupled product. While not specific to 4'-Bromo-2-nitrobiphenyl, they provide valuable insights for optimization.
Table 1: Effect of Different Palladium Catalysts on Yield
| Entry | Palladium Catalyst (mol%) | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 78 |
| 2 | PdCl₂(dppf) (2) | - | 92 |
| 3 | Pd(PPh₃)₄ (2) | - | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | 95 |
Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), dioxane/water (4:1), 100 °C, 12 h. Data is representative and compiled for illustrative purposes.
Table 2: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base (2 equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 88 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 94 |
| 3 | K₃PO₄ | Dioxane/H₂O | 96 |
| 4 | NaHCO₃ | Dioxane/H₂O | 65 |
| 5 | Et₃N | DMF | 52 |
Conditions: 4-Bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 90 °C, 8 h. Data is representative and compiled for illustrative purposes.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 4'-Bromo-2-nitrobiphenyl
This is a general starting protocol that may require optimization for specific boronic acids.
Materials:
-
4'-Bromo-2-nitrobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2-nitrobiphenyl, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4'-Bromo-2-nitrobiphenyl.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
References
Effect of base and solvent on 4'-Bromo-2-nitrobiphenyl coupling reactions
Technical Support Center: 4'-Bromo-2-nitrobiphenyl Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4'-Bromo-2-nitrobiphenyl.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my coupling reaction with 4'-Bromo-2-nitrobiphenyl consistently low?
Low yields in Suzuki-Miyaura coupling reactions involving 4'-Bromo-2-nitrobiphenyl can stem from several factors related to its specific chemical structure. The presence of an electron-withdrawing nitro group at the 2-position can create challenges. While electron-withdrawing groups on the aryl halide generally facilitate the rate-limiting oxidative addition step, reactions between two electron-poor coupling partners can be difficult.[1][2] Obstacles may arise during the transmetalation or reductive elimination steps of the catalytic cycle.[2] Additionally, catalyst decomposition at high temperatures or improper ligand choice can reduce efficiency.[3]
Q2: I'm observing significant side products. What are the common side reactions and how can they be minimized?
The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and a strong base.[3]
-
Mitigation:
-
Use anhydrous solvents and reagents where possible.
-
Employ a weaker base (e.g., K₂CO₃ instead of NaOH) or carefully control the stoichiometry of a stronger base.[3]
-
Consider converting the boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Bpin), which is cleaved in situ.[3]
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[2][3] In the case of 2-nitro substituted reactants, a considerable amount of homocoupling is frequently observed.[2]
-
Mitigation:
-
Ensure an oxygen-free environment by thoroughly degassing the reaction mixture, as oxygen can promote homocoupling.
-
Optimize the catalyst system and reaction temperature to accelerate the rate of the desired cross-coupling reaction over the homocoupling pathway.
-
-
Q3: How do I select the appropriate base for my reaction?
The base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5] The choice of base can significantly impact yield and reaction rate.
-
Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally more effective than organic bases like triethylamine (TEA).[6][7]
-
The strength and solubility of the base are key considerations.[5] For many Suzuki reactions, Na₂CO₃ has been found to be highly effective.[6][7]
-
For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. However, stronger bases can also promote side reactions.[3] A screening of different bases is often the best approach to find the optimal conditions for a specific substrate.
Q4: What is the role of the solvent, and how do I choose the best one?
The solvent plays a crucial role by affecting reagent solubility, catalyst stability, and the reaction mechanism itself.[8][9]
-
A mixture of an organic solvent and water is commonly used. Water helps dissolve the inorganic base, facilitating the formation of the active boronate species.[8]
-
Common Solvent Systems:
-
Toluene, Dioxane, or THF with Water: These are versatile and widely used solvent systems that provide good solubility for both organic and inorganic reagents.[8][10]
-
DMF (N,N-Dimethylformamide) with Water: As a polar aprotic solvent, DMF can be effective for substrates with poor solubility. However, it can sometimes participate in side reactions.[8][11]
-
-
The choice of solvent can also influence selectivity when multiple reactive sites are present on a substrate.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. |
| 2. Poor Reagent Solubility | • Switch to a different solvent system, such as DMF/water or Dioxane/water, to improve solubility.[8][13] | |
| 3. Insufficiently Active Base | • Screen a range of bases, including K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][14] | |
| 4. Low Reaction Temperature | • Gradually increase the reaction temperature. Note that higher temperatures can also lead to catalyst decomposition.[14] | |
| High Levels of Protodeboronation | 1. Base is too strong or concentrated. | • Use a weaker base (e.g., K₂CO₃). • Reduce the equivalents of base used. |
| 2. Presence of excess water. | • Use anhydrous solvents and dry reagents thoroughly. | |
| 3. Unstable Boronic Acid | • Convert the boronic acid to a more stable pinacol ester (Bpin) derivative.[3] | |
| High Levels of Homocoupling | 1. Slow cross-coupling reaction rate. | • Optimize the catalyst and ligand system to accelerate the desired reaction. Consider more active Buchwald-type ligands.[15] |
| 2. Oxygen in the reaction mixture. | • Ensure rigorous degassing of solvents and the reaction vessel before heating. | |
| Catalyst Decomposition (black precipitate) | 1. Reaction temperature is too high. | • Lower the reaction temperature. • Consider using a more thermally stable catalyst/ligand system. |
| 2. Inadequate ligand stabilization. | • Increase the ligand-to-palladium ratio slightly. |
Data Presentation: Effect of Base and Solvent
The optimal choice of base and solvent is substrate-dependent. The following tables summarize general findings from the literature on Suzuki-Miyaura couplings of aryl bromides.
Table 1: General Effect of Different Bases on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Observations & Remarks | Citations |
| Na₂CO₃ | 2 M aqueous solution | Often provides excellent yields; considered a highly effective and standard base. | [6][7] |
| K₂CO₃ | 2 M aqueous solution | A very effective and commonly used base, often interchangeable with Na₂CO₃. | [5][14] |
| K₃PO₄ | Solid or aqueous solution | A stronger base, useful for less reactive aryl bromides or sterically hindered substrates. | [8][16] |
| Cs₂CO₃ | Solid | A strong and highly effective base, often used in challenging coupling reactions. | [5] |
| NaOH | Aqueous solution | Can be effective, but its high basicity may promote side reactions like ester hydrolysis if such functional groups are present. | [6] |
| TEA | Organic solvent | Generally less effective than inorganic bases for Suzuki-Miyaura couplings. | [6] |
Table 2: General Effect of Different Solvents on Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (v/v) | Observations & Remarks | Citations |
| Dioxane / Water | 4:1 to 10:1 | Provides good solubility for a wide range of organic and inorganic reagents. A very common and reliable system. | [8] |
| THF / Water | 4:1 to 10:1 | A versatile solvent mixture that promotes efficient coupling for many substrates. | [8] |
| Toluene / Water | 10:1 | Often used for reactions requiring higher temperatures. | [10] |
| DMF / Water | 1:1 to 10:1 | Useful for substrates with poor solubility, but can sometimes act as a hydrogen source for hydrodehalogenation side reactions. | [8][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4'-Bromo-2-nitrobiphenyl
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
4'-Bromo-2-nitrobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2-nitrobiphenyl, the arylboronic acid, the base, and the palladium catalyst.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling an inert gas through the 1,4-dioxane and water for 20-30 minutes. Add the required volume of the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typical reaction times are 4-18 hours).[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[17]
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4'-Bromo-2-nitrobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-2-nitrobiphenyl. The inherent steric hindrance posed by the ortho-nitro group presents unique challenges in various cross-coupling reactions. This guide offers practical solutions and detailed protocols to overcome these obstacles and achieve successful reaction outcomes.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles when working with sterically hindered substrates like 4'-Bromo-2-nitrobiphenyl. The following table outlines potential issues, their probable causes, and recommended solutions for common cross-coupling reactions.
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion (Suzuki-Miyaura Coupling) | 1. Inefficient Oxidative Addition: The steric bulk of the ortho-nitro group hinders the approach of the palladium catalyst to the C-Br bond. 2. Slow Transmetalation: The electron-withdrawing nature of the nitro group can affect the boronic acid partner. 3. Catalyst Decomposition: High temperatures required for the reaction may lead to catalyst deactivation. | 1. Catalyst/Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] 2. Base Selection: Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ to facilitate the activation of the boronic acid.[1] 3. Temperature Optimization: Gradually increase the reaction temperature, potentially using a higher-boiling solvent like toluene or xylene. Microwave irradiation can also be effective for rapid heating.[2] |
| Low Yield (Buchwald-Hartwig Amination) | 1. Steric Hindrance around Pd Center: The bulky nitro group impedes the coordination of the amine and subsequent reductive elimination. 2. Inappropriate Ligand: Standard phosphine ligands like PPh₃ are often ineffective.[2] 3. Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine effectively. | 1. Use Bulky Biaryl Phosphine Ligands: Ligands like XPhos, BrettPhos, or RuPhos are designed to create a more open coordination sphere around the palladium, facilitating the coupling of hindered substrates.[3][4] 2. Stronger Base: Employ a strong base such as sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) to ensure efficient deprotonation of the amine coupling partner. 3. Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[5] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Slow Cross-Coupling Rate: Side reactions become competitive when the desired cross-coupling is slow. 2. Presence of Water/Oxygen: Protodeboronation of the boronic acid is often exacerbated by excess water. Homocoupling can be promoted by oxygen.[6] | 1. Optimize Reaction Kinetics: Increase the rate of the desired reaction by using a more active catalyst system (see above) and optimizing the temperature. 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[7] 3. Use Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway.[7] |
| Reductive Cyclization to Carbazole (Cadogan Reaction) | 1. High Reaction Temperatures: In the presence of phosphines (often used as ligands), high temperatures can induce the reductive cyclization of the nitro group. | 1. Lower Reaction Temperature: If carbazole formation is undesired, attempt the cross-coupling at the lowest effective temperature. 2. Alternative Ligands: Consider phosphine-free catalyst systems or ligands less prone to acting as reducing agents at high temperatures. 3. Embrace the Reactivity: Alternatively, this reactivity can be harnessed to synthesize valuable carbazole derivatives in a planned synthetic step using a phosphine reagent like PPh₃ or P(OEt)₃.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is 4'-Bromo-2-nitrobiphenyl so challenging to use in cross-coupling reactions?
The primary challenge stems from steric hindrance. The nitro group at the ortho position to the phenyl-phenyl bond physically blocks the palladium catalyst from efficiently accessing the carbon-bromine bond on the adjacent ring for oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Q2: What is the best "go-to" catalyst and ligand combination for a Suzuki-Miyaura coupling with this substrate?
While there is no single "magic bullet," a highly effective starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[9] These ligands are specifically designed to accelerate oxidative addition and reductive elimination for sterically demanding substrates.
Q3: Can I perform a Heck reaction with 4'-Bromo-2-nitrobiphenyl?
Yes, a Heck reaction is feasible. However, due to the steric hindrance, higher reaction temperatures and a robust catalyst system are typically required.[10][11] A common system involves a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine. Optimization of the ligand and reaction conditions will be crucial for achieving good yields.
Q4: My reaction is not working even with bulky phosphine ligands. What else can I try?
If standard bulky phosphine ligands are not effective, consider the following:
-
Switch to an N-Heterocyclic Carbene (NHC) Ligand: NHCs are strong σ-donors and can be even more effective than phosphines for some challenging couplings.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome high activation barriers.
-
Microwave Chemistry: A microwave reactor can rapidly heat the reaction to high temperatures, often reducing reaction times and improving yields for difficult couplings.[12]
-
Solvent Screening: The choice of solvent can significantly impact the reaction. If a reaction is sluggish in dioxane, for example, switching to toluene or xylene may be beneficial.
Q5: The nitro group seems to be problematic. Can I use it to my advantage?
Absolutely. The nitro group is a precursor for the synthesis of carbazoles via the Cadogan reaction.[8] By heating the 2-nitrobiphenyl substrate with a phosphine reagent like triphenylphosphine, a reductive cyclization occurs to form the corresponding carbazole, which can be a valuable synthetic intermediate.
Quantitative Data Summary
The following table summarizes representative reaction conditions for successful cross-coupling reactions involving sterically hindered 2-nitrobiphenyl derivatives. These serve as a strong starting point for optimization.
| Reaction | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O | 100 | 16 | ~85-95 | [6][9] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOt-Bu (1.2 equiv.) | Toluene | 110 | 12 | ~70-90 | [5][13] |
| Heck Reaction | Pd(OAc)₂ (1 mol%) | PPh₃ (2 mol%) | Et₃N (2 equiv.) | DMF | 120 | 24 | ~60-80 | [10][14] |
| Cadogan Cyclization | - | PPh₃ (1.5 equiv.) | - | o-dichlorobenzene | 180 | 12 | ~75-90 | [8] |
Note: Yields are approximate and highly dependent on the specific coupling partners and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 4'-Bromo-2-nitrobiphenyl (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cadogan Reductive Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-Bromo-2-nitrobiphenyl (1.0 equiv.) and triphenylphosphine (1.5 equiv.).
-
Solvent Addition: Add a high-boiling solvent such as o-dichlorobenzene.
-
Inert Atmosphere: Flush the system with argon or nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 180 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration. Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude carbazole derivative by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. mdpi.com [mdpi.com]
Identifying and removing impurities from 4'-Bromo-2-nitrobiphenyl synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo-2-nitrobiphenyl. It addresses common challenges in identifying and removing impurities through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the Suzuki-Miyaura synthesis of 4'-Bromo-2-nitrobiphenyl?
A1: The synthesis of 4'-Bromo-2-nitrobiphenyl via the Suzuki-Miyaura coupling of a boronic acid (e.g., 4-bromophenylboronic acid) and an aryl halide (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene) can lead to several common impurities. These include:
-
Unreacted Starting Materials: Residual 4-bromophenylboronic acid and the 2-nitrophenyl halide.
-
Homocoupling Products: Formation of 4,4'-biphenyl from the boronic acid and 2,2'-dinitrobiphenyl from the aryl halide.[1]
-
Catalyst Residues and Byproducts: Residual palladium catalyst and ligands. If triphenylphosphine-based catalysts are used, triphenylphosphine oxide (TPPO) is a very common and often persistent impurity.[1]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of bromobenzene.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable eluent system, such as a 4:1 or 3:1 mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials and major byproducts.[2] The reaction should be monitored until the limiting starting material is consumed. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the formation of the product and the presence of impurities.[3][4]
Q3: What are the recommended methods for purifying crude 4'-Bromo-2-nitrobiphenyl?
A3: The two primary methods for purifying 4'-Bromo-2-nitrobiphenyl are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing minor impurities. Ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate can be suitable.[5][6] The choice of solvent depends on the solubility profile of the product and impurities.
-
Column Chromatography: This is a more robust method for separating the product from a wider range of impurities, including those with similar polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.[7]
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of 4'-Bromo-2-nitrobiphenyl should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern, which can help in identifying impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.[4]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4'-Bromo-2-nitrobiphenyl | Incomplete reaction. | Monitor the reaction by TLC or GC-MS to ensure the consumption of the limiting reagent. If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Decomposition of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Avoid excessively high temperatures. | |
| Inefficient purification. | Optimize the recrystallization solvent system or the column chromatography eluent to minimize product loss. For recrystallization, use the minimum amount of hot solvent required for dissolution.[8] | |
| Presence of Homocoupling Byproducts | Suboptimal reaction conditions. | Adjust the base, solvent, or catalyst system. The choice of base can significantly influence the extent of homocoupling.[9] |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction. | |
| Persistent Triphenylphosphine Oxide (TPPO) Impurity | Inefficient removal during workup or chromatography. | Precipitation: Dissolve the crude product in ethanol and add a solution of zinc chloride in ethanol to precipitate the TPPO as a complex, which can be filtered off. |
| Chromatography: Use a less polar eluent system for column chromatography, as TPPO is quite polar and will have a lower Rf value. A common method is to use a hexane/ethyl acetate gradient. | ||
| Difficulty in Removing Unreacted Boronic Acid | Inefficient workup. | During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid. |
| Oiling Out During Recrystallization | The compound is coming out of solution above its melting point. | Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization.[10] |
| Co-elution of Impurities During Column Chromatography | Inappropriate eluent system. | Optimize the eluent system by trying different solvent ratios or different solvent combinations. A shallow gradient elution can improve separation.[11] |
Data Presentation
Table 1: Typical Suzuki-Miyaura Reaction Parameters for Biphenyl Synthesis
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%) | Pd(PPh3)4 is a common choice, but can lead to TPPO impurities.[4][12] |
| Base | K2CO3, K3PO4, or Cs2CO3 (2-3 equivalents) | The choice of base can affect reaction rate and yield.[4] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF | Biphasic solvent systems are common for Suzuki reactions.[4] |
| Temperature | 80-120 °C | The optimal temperature depends on the specific substrates and catalyst used.[4] |
| Reaction Time | 8-24 hours | Monitor by TLC or GC-MS for completion.[4] |
Table 2: Representative Purification Data for Biphenyl Compounds
| Purification Method | Solvent/Eluent System | Typical Recovery Yield (%) | Typical Purity Achieved (%) | Reference(s) |
| Recrystallization | Ethanol | 80-90 | >98 | [13] |
| Ethanol/Water | 85-92 | >97 | [13] | |
| Hexane/Ethyl Acetate | 75-85 | >97 | [13] | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >90 | >99 | [7] |
Note: The data presented are typical values for similar biphenyl derivatives and may require optimization for 4'-Bromo-2-nitrobiphenyl.
Experimental Protocols
Protocol 1: Synthesis of 4'-Bromo-2-nitrobiphenyl via Suzuki-Miyaura Coupling
Materials:
-
4-Bromophenylboronic acid (1.2 equivalents)
-
1-Chloro-2-nitrobenzene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium Carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid, 1-chloro-2-nitrobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Protocol 2: Purification of 4'-Bromo-2-nitrobiphenyl by Recrystallization
Materials:
-
Crude 4'-Bromo-2-nitrobiphenyl
-
Ethanol (95% or absolute)
-
Deionized Water (optional, as an anti-solvent)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.
-
If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.[10]
Protocol 3: Purification of 4'-Bromo-2-nitrobiphenyl by Column Chromatography
Materials:
-
Crude 4'-Bromo-2-nitrobiphenyl
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., starting with a 98:2 hexane:ethyl acetate mixture and progressing to more polar mixtures).[7]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for Purity Validation of 4'-Bromo-2-nitrobiphenyl
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for chemical intermediates like 4'-Bromo-2-nitrobiphenyl is of utmost importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two principal chromatographic techniques for the quantitative analysis of 4'-Bromo-2-nitrobiphenyl purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document outlines detailed experimental protocols, presents a comparative summary of hypothetical performance data, and discusses the relative advantages of each method to aid in selecting the most appropriate analytical approach for your research and quality control needs.
Quantitative Performance Comparison
The selection of an analytical technique is often a balance between sensitivity, resolution, and sample throughput. The following table summarizes hypothetical quantitative data for the analysis of 4'-Bromo-2-nitrobiphenyl using optimized HPLC and GC methods. These values are illustrative and based on typical performance characteristics observed for similar halogenated nitroaromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
Experimental Workflows and Methodologies
To ensure reliable and reproducible results, detailed and validated analytical protocols are essential. Below are representative methodologies for the purity analysis of 4'-Bromo-2-nitrobiphenyl using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 4'-Bromo-2-nitrobhenyl. A reversed-phase HPLC (RP-HPLC) method typically offers excellent resolution and sensitivity for such analytes.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Prepare a stock solution of 4'-Bromo-2-nitrobiphenyl in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution. Test samples should be accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.[1]
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For 4'-Bromo-2-nitrobiphenyl, GC can provide high resolution and, when coupled with a sensitive detector, can be an excellent method for purity assessment.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.[1]
-
-
Detector Temperature: 300°C (FID or ECD).[1]
-
Injection Mode: Split (e.g., 50:1 split ratio).[1]
-
Sample Preparation: Accurately weigh the 4'-Bromo-2-nitrobiphenyl sample and dissolve it in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. A calibration curve is constructed using standards of known concentrations. The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve.[1]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized experimental workflow for the chromatographic analysis of 4'-Bromo-2-nitrobiphenyl purity.
Caption: General workflow for chromatographic purity analysis.
Conclusion
Both HPLC and GC are powerful and reliable methods for the quantitative purity validation of 4'-Bromo-2-nitrobiphenyl.
-
HPLC is often the preferred method due to its applicability to a wide range of compounds without the need for derivatization, simpler sample preparation, and its non-destructive nature.[1] It is particularly well-suited for routine quality control.
-
GC offers high resolution and sensitivity, especially when an ECD is used for this halogenated compound. It is an excellent choice for identifying and quantifying volatile impurities and residual solvents.
For comprehensive quality assurance, a combination of these techniques is often employed. HPLC can be used for routine purity testing and assay, while GC can be valuable for analyzing potential volatile impurities. This integrated approach ensures the highest level of confidence in the purity of 4'-Bromo-2-nitrobiphenyl for its intended use in research and drug development.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4'-Bromo-2-nitrobiphenyl
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the efficient synthesis of substituted biphenyls, such as those derived from 4'-Bromo-2-nitrobiphenyl, is of significant interest due to their prevalence in pharmacologically active molecules. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative overview of various palladium catalysts employed in the coupling of 4'-Bromo-2-nitrobiphenyl and structurally related compounds, supported by experimental data to aid in catalyst selection and methods development.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the associated ligand, is crucial for achieving optimal results in the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl. The nitro group present on one of the aryl rings can influence the electronic properties of the substrate and potentially interact with the catalyst. The following table summarizes the performance of several palladium catalysts in this coupling reaction, drawing from studies on the target molecule and closely related substrates to provide a comparative perspective.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | Good | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd/C | Na₂CO₃ | DME/H₂O | Reflux | N/A | Good | [3] |
| Pd(OH)₂ | K₃PO₄ | N/A | 65 | N/A | Good | [4] |
Key Observations:
-
Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective, modern Buchwald-type ligands such as SPhos and XPhos, when combined with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, often lead to higher yields and can be effective at lower catalyst loadings.[2][5]
-
Ligand Influence: The choice of phosphine ligand is critical. For instance, bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly important when dealing with potentially challenging substrates.[6][7]
-
Heterogeneous Catalysis: The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) offers the significant advantage of simplified product purification and catalyst recovery and recycling, which is a key consideration for industrial applications.[3]
-
Reaction Conditions: The choice of base and solvent system is interdependent with the catalyst and can significantly impact the reaction outcome. A range of conditions has been shown to be effective, indicating the robustness of the Suzuki-Miyaura coupling for this class of substrates.[1][8]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl, which can be adapted based on the specific catalyst system chosen.
Protocol 1: General Procedure using a Homogeneous Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Materials:
-
4'-Bromo-2-nitrobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction vessel, add 4'-Bromo-2-nitrobiphenyl, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically monitored by TLC or LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Protocol 2: Procedure using a Heterogeneous Palladium Catalyst (e.g., Pd/C)
-
Materials:
-
4'-Bromo-2-nitrobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium on Carbon (Pd/C, e.g., 10 wt%, 5 mol% Pd)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME/water mixture)
-
-
Procedure:
-
In a reaction flask, combine 4'-Bromo-2-nitrobiphenyl, the arylboronic acid, the base, and the solvent.
-
Add the Pd/C catalyst to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for the necessary duration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous Pd/C catalyst. The catalyst can often be washed and reused.[3]
-
Work up the filtrate as described in Protocol 1 (steps 7-9) to isolate and purify the product.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of 4'-Bromo-2-nitrobiphenyl.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Alternative reagents to 4'-Bromo-2-nitrobiphenyl in biaryl synthesis
A Comprehensive Guide to Alternative Reagents for 4'-Bromo-2-nitrobiphenyl in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a fundamental process. Among these, 2-nitrobiphenyls are crucial intermediates, serving as precursors to a wide array of valuable compounds, including pharmaceuticals and functional materials. Traditionally, 4'-Bromo-2-nitrobiphenyl has been a common starting material for introducing the 2-nitrophenyl moiety. However, the landscape of cross-coupling chemistry has evolved, offering a diverse toolkit of alternative reagents that can provide improved yields, milder reaction conditions, and broader functional group tolerance.
This guide provides an objective comparison of alternative reagents to 4'-Bromo-2-nitrobiphenyl for the synthesis of 2-nitrobiphenyls, supported by experimental data. We will delve into various modern catalytic cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings, presenting their respective strengths and weaknesses.
Comparative Performance of Alternative Reagents
The choice of reagent for the synthesis of 2-nitrobiphenyls is dictated by several factors, including the desired scale of the reaction, the complexity of the coupling partners, and cost considerations. Below is a summary of the performance of various alternative reagents compared to the traditional use of a brominated nitroaromatic compound.
| Reagent/Methodology | Coupling Partner Example | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | ||||
| 2-Nitrophenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | 85-98% | [1][2] |
| 2-Nitrophenylboronic Acid | Aryl Iodide | Pd(OAc)₂, K₂CO₃, Toluene, 100 °C | 98% | [2] |
| 2-Nitrophenylboronic Acid | Aryl Chloride | Pd(PPh₃)₄, Na₂CO₃, MeOH/H₂O, 120 °C (MW) | 95% | [2][3] |
| 2-Nitrophenyl MIDA Boronate | Aryl Halide | (Conditions vary) | Often improved yields and reproducibility | [4] |
| Potassium 4-chloro-benzyltrifluoroborate | o-Chloronitrobenzene | Palladium catalyst, phase transfer catalyst, aq. solution | High | [5] |
| Stille Coupling | ||||
| 2-Nitrophenylstannane | Aryl Triflates | (Conditions vary) | (Data not specified) | [6] |
| Negishi Coupling | ||||
| o-Tolylzinc chloride | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄, THF | 78% | [7] |
| Ullmann Coupling | ||||
| 2-Iodonitrobenzene | (Self-coupling) | Copper vial, ball milling | 97% | [8] |
| 1-Bromo-2-nitrobenzene | (Self-coupling) | Copper powder, 200°C | 76% | [9] |
| 2-Nitrobenzene Diazonium Fluoroborate | Chlorobenzene | Copper powder | >75% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key alternative methods to the use of 4'-Bromo-2-nitrobiphenyl.
Suzuki-Miyaura Coupling using 2-Nitrophenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 2-nitrophenylboronic acid.[1][4]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
2-Nitrophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-nitrophenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-18 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-nitrobiphenyl.
Ullmann Homocoupling of 2-Iodonitrobenzene
This solvent-free protocol utilizes high-speed ball milling for the synthesis of 2,2'-dinitrobiphenyl.[8]
Materials:
-
2-Iodonitrobenzene
-
Custom-made copper vial with a copper ball-bearing
Procedure:
-
Add 2-iodonitrobenzene to the copper vial containing a copper ball-bearing.
-
Subject the vial to high-speed ball milling for a specified time.
-
After the reaction, the solid product can be directly collected.
-
Recrystallization from a suitable solvent like hot ethanol can be performed for further purification if necessary.
Visualizing Synthetic Strategies
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the convergence of various coupling methods to the target 2-nitrobiphenyl and a general workflow for a typical cross-coupling experiment.
Conclusion
While 4'-Bromo-2-nitrobiphenyl remains a viable reagent, a plethora of effective alternatives are available for the synthesis of 2-nitrobiphenyls. The Suzuki-Miyaura coupling, utilizing 2-nitrophenylboronic acid or its more stable derivatives, stands out for its high yields and functional group tolerance, even with challenging aryl chlorides.[1][2][4] For instances where boronic acids may be problematic, Stille, Negishi, and Hiyama couplings offer robust alternatives with their respective organometallic reagents. The Ullmann reaction, particularly with modern advancements like solvent-free ball milling, presents a cost-effective, copper-mediated pathway.[8][9] The choice of the optimal reagent and methodology will ultimately depend on the specific synthetic goals, substrate availability, and desired reaction conditions. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their biaryl synthesis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 6. pure.uj.ac.za [pure.uj.ac.za]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann coupling: the first publication - operachem [operachem.com]
- 10. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of 4'-Bromo-2-nitrobiphenyl Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the ability to accurately monitor reaction progress and profile impurities is critical. The synthesis of 4'-Bromo-2-nitrobiphenyl, a key intermediate in various chemical industries, often results in a complex mixture of starting materials, the desired product, and several byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these reaction mixtures, complete with detailed experimental protocols and supporting data to aid in method selection.
Introduction to the Analytical Challenge
The synthesis of 4'-Bromo-2-nitrobiphenyl, commonly achieved through a Suzuki-Miyaura cross-coupling reaction, can produce a variety of impurities. These can include unreacted starting materials such as a halogenated nitrobenzene (e.g., 2-chloronitrobenzene) and 4-bromophenylboronic acid. Additionally, side reactions can lead to the formation of homocoupled products like 4,4'-dibromobiphenyl and 2,2'-dinitrobiphenyl, as well as debrominated or denitrated species. An effective analytical method must be able to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Tool
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantitative analysis of 4'-Bromo-2-nitrobiphenyl and its associated impurities.[1] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this type of analysis.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a typical reversed-phase HPLC method for the analysis of a 4'-Bromo-2-nitrobiphenyl reaction mixture.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation: A small aliquot of the reaction mixture is diluted in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the linear range of the detector.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] It is particularly effective for the analysis of volatile and thermally stable compounds. While 4'-Bromo-2-nitrobiphenyl is not highly volatile, it can be analyzed by GC-MS, especially for the identification of trace-level volatile impurities.
Experimental Protocol: GC-MS
This protocol describes a general GC-MS method for the analysis of a 4'-Bromo-2-nitrobiphenyl reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 150°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Injection Mode | Split (20:1) |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-500 amu |
Sample Preparation: The reaction mixture is diluted in a volatile solvent such as dichloromethane or ethyl acetate. For quantitative analysis, an internal standard would be added.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals.[3][4][5] The following table summarizes the key performance characteristics of each technique for the analysis of 4'-Bromo-2-nitrobiphenyl reaction mixtures.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection. |
| Sample Volatility | Not required; ideal for non-volatile compounds. | Requires sample to be volatile and thermally stable. |
| Sample Preparation | Simple dilution is often sufficient. | Can be more complex if derivatization is needed for polar impurities. |
| Analysis Time | Typically longer run times (e.g., 30 minutes). | Faster analysis times are often achievable (e.g., 15-20 minutes). |
| Sensitivity | Good, typically in the ppm range with UV detection. | Excellent, often in the ppb range, especially for volatile impurities. |
| Quantitative Accuracy | High, with good linearity and reproducibility. | Can be very accurate with the use of an internal standard. |
| Identification | Based on retention time and UV spectrum. Co-elution can be an issue. | Provides mass spectra for structural elucidation and confirmation. |
Data Presentation
The following tables present hypothetical quantitative data for the analysis of a 4'-Bromo-2-nitrobiphenyl reaction mixture using the described HPLC and GC-MS methods.
Table 1: HPLC Analysis of a Simulated Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| 4-Bromophenylboronic acid | 4.2 | 150,000 | 0.15 |
| 2-Chloronitrobenzene | 12.5 | 80,000 | 0.08 |
| 4'-Bromo-2-nitrobiphenyl | 18.7 | 1,200,000 | 1.20 |
| 4,4'-Dibromobiphenyl | 22.1 | 50,000 | 0.05 |
| 2,2'-Dinitrobiphenyl | 16.3 | 30,000 | 0.03 |
Table 2: GC-MS Analysis of Volatile Impurities
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration (µg/mL) |
| Benzene (from solvent) | 3.1 | 78 | - |
| Toluene (from solvent) | 4.5 | 91 | - |
| Biphenyl | 9.8 | 154 | 5.2 |
| 2-Nitrobiphenyl | 11.2 | 199 | 2.1 |
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Logical Comparison of HPLC and GC-MS
The decision to use HPLC or GC-MS is guided by the specific analytical requirements. The following diagram illustrates the logical considerations for method selection.
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of 4'-Bromo-2-nitrobiphenyl reaction mixtures. HPLC stands out as the more robust and straightforward method for routine quantitative analysis of the main components, offering excellent precision and accuracy without the need for sample derivatization. On the other hand, GC-MS provides unparalleled sensitivity and structural information, making it the superior choice for the identification and quantification of trace volatile impurities. For a comprehensive understanding of the reaction profile, a combination of both techniques is often the most effective approach, leveraging the strengths of each to ensure the purity and quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
A Comparative Guide to Suzuki, Stille, and Hiyama Couplings for Nitrobiphenyl Synthesis
For researchers and professionals in drug development and materials science, the efficient synthesis of nitrobiphenyls is crucial for accessing a wide range of functional molecules. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic endeavor. This guide provides a detailed comparison of three prominent methods—the Suzuki, Stille, and Hiyama couplings—for the synthesis of nitrobiphenyls, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your choice of synthetic strategy.
Performance Comparison at a Glance
The choice between Suzuki, Stille, and Hiyama couplings often depends on a trade-off between reaction efficiency, reagent toxicity, functional group tolerance, and operational simplicity. While the Suzuki coupling is frequently the first choice due to its use of generally less toxic and readily available boronic acids, the Stille and Hiyama couplings offer distinct advantages, particularly concerning functional group tolerance and reaction conditions.[1][2]
For the synthesis of 4-nitrobiphenyl from 1-bromo-4-nitrobenzene, a common transformation, the following table summarizes representative quantitative data gleaned from the literature. It is important to note that direct side-by-side comparisons under identical conditions are rare, and performance can vary significantly with the specific catalyst, ligand, base, and solvent system employed.
| Feature | Suzuki Coupling | Stille Coupling | Hiyama Coupling |
| Aryl Halide | 1-Bromo-4-nitrobenzene | 1-Bromo-4-nitrobenzene | Aryl Halide (electron-poor) |
| Organometallic Reagent | Phenylboronic acid | Tributyl(phenyl)stannane | Phenyltrimethoxysilane |
| Typical Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Pd(OAc)₂ / Pd(PPh₃)₄ | Pd(OAc)₂ / Pd/C |
| Typical Base/Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ | N/A (Base-free) | TBAF, NaOH |
| Typical Solvent(s) | Toluene, DME, Water | Toluene, THF, DMF | Toluene, THF, Water |
| Temperature (°C) | 70 - 110 | 80 - 110 | 80 - 130 |
| Reaction Time (h) | 1 - 24 | 8 - 18 | 1 - 24 |
| Reported Yield (%) | 80 - 98%[3][4][5] | 89%[5] | 35 - 99% (general for aryl bromides)[6] |
| Key Advantage | Low toxicity of boron reagents, readily available starting materials.[1][7] | Excellent functional group tolerance, often proceeds under neutral conditions.[1][5] | Low toxicity of silicon reagents, environmentally benign silicon byproducts.[6][8] |
| Key Disadvantage | Can be sensitive to strong bases; boronic acids can be unstable.[1] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[1] | Requires an activating agent (fluoride or base), which can affect sensitive functional groups.[8] |
Catalytic Cycles Visualized
The fundamental mechanisms of the Suzuki, Stille, and Hiyama couplings share a common palladium-based catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent and the requirements for the transmetalation step.[1][8][9]
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of 4-nitrobiphenyl and should be regarded as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-nitrobiphenyl.[10]
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of 1-bromo-4-nitrobenzene with tributyl(phenyl)stannane. Caution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 406 mg, 0.38 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg) OR Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 10 mL)
-
Schlenk flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (and ligand if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Add 1-bromo-4-nitrobenzene to the reaction mixture.
-
Add tributyl(phenyl)stannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110°C and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble organotin fluorides.[11]
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-nitrobiphenyl.[11][12]
Protocol 3: Hiyama Coupling
This protocol provides a generalized method for the Hiyama coupling of an aryl bromide with an organosilane, which can be adapted for 1-bromo-4-nitrobenzene.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Phenyltrimethoxysilane (1.5 mmol, 297 mg, 0.30 mL)
-
Palladium on Carbon (Pd/C, 10 wt%, 0.01 mmol, 10.6 mg) or Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
Activator: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol, 1.5 mL) or Sodium Hydroxide (NaOH, 3.0 mmol, 120 mg)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-bromo-4-nitrobenzene and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organosilane (phenyltrimethoxysilane).
-
Add the activator (TBAF solution or solid NaOH). If using NaOH, a small amount of water may be beneficial.[13]
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
After completion, cool the reaction to room temperature.
-
If Pd/C was used, filter the mixture to remove the heterogeneous catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water to remove the activator and silicon byproducts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-nitrobiphenyl.[6][13]
Conclusion
All three cross-coupling reactions—Suzuki, Stille, and Hiyama—are potent methods for the synthesis of nitrobiphenyls.
-
The Suzuki coupling stands out for its use of low-toxicity and readily available organoboron reagents, often making it the preferred method, especially in industrial and pharmaceutical settings.[7]
-
The Stille coupling offers exceptional tolerance for a wide array of functional groups and often proceeds under neutral conditions, which can be a significant advantage for complex, sensitive substrates. However, the high toxicity of organotin compounds is a major drawback that necessitates careful handling and rigorous purification.[1]
-
The Hiyama coupling presents a greener alternative, utilizing stable, inexpensive, and low-toxicity organosilanes.[6][8] While it requires an activator, recent advancements have led to fluoride-free protocols, expanding its applicability.[6]
The optimal choice will ultimately be determined by the specific requirements of the synthesis, including the nature of the substrates, required functional group compatibility, scalability, and environmental and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Validating the Structure of 4'-Bromo-2-nitrobiphenyl: A Comparative Guide to Spectroscopic and Alternative Methods
For Immediate Release
Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an invaluable tool for structural validation.
Predicted NMR Data for 4'-Bromo-2-nitrobiphenyl
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4'-Bromo-2-nitrobiphenyl. These predictions are based on computational algorithms and provide a theoretical basis for structural confirmation.
Table 1: Predicted ¹H NMR Data for 4'-Bromo-2-nitrobiphenyl
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.90 | dd | H-3 |
| 7.70 | td | H-5 |
| 7.62 | d | H-2', H-6' |
| 7.58 | td | H-4 |
| 7.40 | d | H-3', H-5' |
| 7.35 | dd | H-6 |
Disclaimer: Data is predicted and may not represent actual experimental values.
Table 2: Predicted ¹³C NMR Data for 4'-Bromo-2-nitrobiphenyl
| Chemical Shift (ppm) | Assignment |
| 149.5 | C-2 |
| 138.2 | C-1' |
| 135.5 | C-1 |
| 133.0 | C-3', C-5' |
| 132.5 | C-5 |
| 130.8 | C-3 |
| 129.0 | C-2', C-6' |
| 125.0 | C-4 |
| 124.5 | C-6 |
| 122.0 | C-4' |
Disclaimer: Data is predicted and may not represent actual experimental values.
Comparative Analysis with Structural Analogues
To provide context for the predicted data, experimental NMR data for two simpler, structurally related compounds, 2-nitrobiphenyl and 4-bromobiphenyl, are presented below. These compounds represent the two substituted phenyl rings of the target molecule and can help in understanding the expected chemical shifts.
Experimental NMR Data for 2-Nitrobiphenyl
Table 3: Experimental ¹H and ¹³C NMR Data for 2-Nitrobiphenyl [1]
| Nucleus | Chemical Shift (ppm) |
| ¹H | 7.83 – 7.81 (m, 1 H, Ar), 7.61 – 7.57 (m, 1 H, Ar), 7.45 – 7.38 (m, 5 H, Ar), 7.30 – 7.28 (m, 2 H, Ar) |
| ¹³C | 149.2 (s, Ar), 136.0 (s, Ar), 134.1 (s, Ar), 132.0 (s, Ar), 131.8 (s, Ar), 127.7 (s, Ar), 127.4 (s, Ar), 125.5 (s, Ar), 123.8 (s, Ar) |
Experimental NMR Data for 4-Bromobiphenyl
Table 4: Experimental ¹H and ¹³C NMR Data for 4-Bromobiphenyl [2][3]
| Nucleus | Chemical Shift (ppm) |
| ¹H | 7.55 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.44 (t, J=7.6 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 7.357 (t, J=7.2 Hz, 1H) |
| ¹³C | 140.2, 139.9, 131.8, 128.8, 128.7, 127.6, 126.9, 121.5 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required by the instrument.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance sensitivity. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons.
Caption: Experimental workflow for NMR-based structural validation.
Alternative Structural Validation Methods
While NMR is a primary tool for structural elucidation, other techniques can provide complementary and confirmatory data.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can definitively confirm the connectivity of atoms and the stereochemistry of the compound, provided that suitable crystals can be grown. For substituted biphenyls, X-ray crystallography can also provide information on the torsional angle between the two phenyl rings.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For halogenated compounds like 4'-Bromo-2-nitrobiphenyl, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, confirming the presence of a single bromine atom.
Caption: Relationship between the target compound and validation methods.
References
A Comparative Guide to the Quantitative Analysis of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4'-Bromo-2-nitrobiphenyl, a key building block in the synthesis of various organic molecules. We will delve into the established Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with viable alternatives, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This objective comparison, supported by experimental data from related compounds, will assist you in selecting the most suitable technique for your analytical needs.
Method Comparison: GC-MS vs. Alternatives
The choice of an analytical method for quantifying 4'-Bromo-2-nitrobiphenyl hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the inherent physicochemical properties of the analyte. As a semi-volatile and thermally stable compound, 4'-Bromo-2-nitrobiphenyl is well-suited for GC-MS analysis. However, HPLC-UV and LC-MS/MS present compelling alternatives with their own distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and widely used technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity among the three. It couples the separation power of liquid chromatography with the precise detection of a tandem mass spectrometer, allowing for the quantification of trace-level analytes in complex matrices.[1][2]
The following table summarizes the key performance characteristics of these three methods for the analysis of compounds structurally similar to 4'-Bromo-2-nitrobiphenyl, providing a basis for comparison.
Quantitative Performance Data
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance.[3] | Separation by polarity, detection by mass-to-charge ratio of precursor and product ions.[4] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.35 - 5 ng/mL[3][5] | < 0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL | < 0.5 ng/mL |
| Accuracy (% Recovery) | 90-110% | 80-120%[7] | 95-105% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Sample Throughput | Moderate | High | Moderate to High |
| Matrix Effect | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the representative experimental protocols for the quantitative analysis of 4'-Bromo-2-nitrobiphenyl using GC-MS, HPLC-UV, and LC-MS/MS.
GC-MS Protocol
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended.
3. Sample Preparation:
-
Prepare a stock solution of 4'-Bromo-2-nitrobiphenyl in a suitable solvent such as acetone or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
HPLC-UV Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector (e.g., Waters Alliance HPLC system).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of 4'-Bromo-2-nitrobiphenyl in acetonitrile.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase to a concentration that falls within the established calibration curve.
LC-MS/MS Protocol
1. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4'-Bromo-2-nitrobiphenyl and an internal standard. The exact m/z values would need to be determined through initial infusion experiments.
4. Sample Preparation:
-
Sample preparation is similar to the HPLC-UV method, with the mobile phase being the preferred solvent for the final sample solution. An internal standard should be added to all samples and standards to correct for matrix effects and instrument variability.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
References
- 1. longdom.org [longdom.org]
- 2. rsc.org [rsc.org]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conquerscientific.com [conquerscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
A Comparative Guide to Phosphine Ligands in 4'-Bromo-2-nitrobiphenyl Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity. This guide provides a comprehensive comparison of commonly employed phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions involving the challenging substrate, 4'-Bromo-2-nitrobiphenyl. The data presented is collated from studies on structurally related substrates to facilitate informed ligand selection for research and development needs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, substrates like 4'-Bromo-2-nitrobiphenyl, which are considered electron-poor, can present challenges, particularly in the transmetalation step of the catalytic cycle.[1][2] The choice of ligand is critical to overcome these hurdles and achieve high yields. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond and facilitating the overall catalytic turnover.[3][4]
Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of nitrophenyl halides with arylboronic acids. Direct comparative data for 4'-Bromo-2-nitrobiphenyl is limited; therefore, this table is constructed based on data from reactions with structurally similar substrates and general performance trends of the ligands.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O | Reflux | - | Good | A classic, versatile ligand; however, may require higher temperatures for challenging substrates.[2][5] |
| SPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene/THF/H₂O | 100 | - | Excellent (99%) | A bulky biaryl phosphine known for high activity with electron-poor aryl halides.[5] |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene/THF/H₂O | 100 | - | Excellent (99%) | Another highly effective bulky biaryl phosphine, often used for challenging couplings.[3][5] |
| JackiePhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | - | - | High | An electron-deficient biaryl phosphine that can offer unique selectivity in certain cases.[6] |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | High (98%) | A bulky, electron-rich monophosphine ligand known for high reactivity.[1] |
Note: The yields and conditions are based on reactions with similar electron-poor nitroaryl halides and may vary for 4'-Bromo-2-nitrobiphenyl. A systematic screening of ligands is often the most effective strategy for identifying the optimal ligand for a given transformation.[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[7] The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of phosphine ligand, which profoundly influences reaction efficiency, substrate scope, and reaction conditions.[7][8] For electron-deficient aryl halides like 4'-Bromo-2-nitrobhenyl, bulky and electron-rich ligands are generally required to facilitate the catalytic cycle, particularly the rate-limiting oxidative addition and the final reductive elimination steps.[4][9]
Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination
The following table provides a general comparison of the performance of several common phosphine ligands in the Buchwald-Hartwig amination of aryl bromides. This data is intended to provide a baseline for ligand selection, as specific results for 4'-Bromo-2-nitrobiphenyl may vary.
| Ligand | Palladium Precursor | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[7] |
| RuPhos | [Pd(allyl)Cl]₂ | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[7] |
| tBuBrettPhos | Pd Precatalyst | Various | Various | Toluene | - | - | Moderate to Excellent[10] |
| BINAP | Pd(dba)₂ | Chiral Primary Amine | Cs₂CO₃ | THF | - | - | Effective[11] |
| P(t-Bu)₃ | Pd(dba)₂ | Various | NaOtBu | Toluene | RT - 70 | - | High[12] |
Note: The efficacy of a phosphine ligand is highly dependent on the specific amine coupling partner and reaction conditions. The data above is for the amination of bromobenzene or other aryl bromides and serves as a general guide.[7]
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for ligand screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing phosphine ligand performance.
Experimental Protocols
A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[3][7]
General Procedure for Suzuki-Miyaura Coupling Ligand Screening
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in a chosen anhydrous solvent (e.g., toluene or dioxane).
-
Prepare a stock solution of 4'-Bromo-2-nitrobiphenyl in the same solvent.
-
Prepare a stock solution of the boronic acid coupling partner (e.g., phenylboronic acid).
-
Prepare a solution or slurry of the base (e.g., K₂CO₃ or K₃PO₄) in the solvent or in water.[5]
-
-
Ligand Dosing :
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.[3]
-
-
Reagent Addition :
-
To each vial, add the palladium precursor stock solution.
-
Add the 4'-Bromo-2-nitrobiphenyl stock solution.
-
Add the boronic acid stock solution.
-
Finally, add the base solution/slurry to initiate the reaction.
-
-
Reaction Execution :
-
Work-up and Analysis :
-
Cool the reactions to room temperature.
-
Quench the reactions, for example, by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield.[3]
-
General Procedure for Buchwald-Hartwig Amination Ligand Screening
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd(OAc)₂) in an anhydrous solvent (e.g., toluene).
-
Prepare a stock solution of 4'-Bromo-2-nitrobiphenyl.
-
Prepare a stock solution of the amine coupling partner.
-
Prepare a stock solution of a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS).
-
-
Ligand Dosing :
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials.
-
-
Reagent Addition :
-
To each vial, add the palladium precursor and ligand.
-
Add the 4'-Bromo-2-nitrobiphenyl stock solution.
-
Add the amine stock solution.
-
Initiate the reaction by adding the base.
-
-
Reaction Execution :
-
Seal the reaction vials and heat to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
-
Work-up and Analysis :
-
Cool the reactions to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and analyze by GC or LC-MS to determine the yield.[7]
-
Conclusion
The choice of phosphine ligand is a critical parameter for the success of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 4'-Bromo-2-nitrobiphenyl. While direct comparative studies on this specific substrate are not extensively documented, data from related electron-poor aryl halides consistently show that bulky, electron-rich biaryl phosphines such as SPhos and XPhos are highly effective.[3][5] However, other ligand classes, including electron-deficient phosphines or simple alkylphosphines, may offer advantages in specific contexts.[1][6] A systematic screening of a diverse set of ligands, as outlined in the experimental workflow, is the most reliable strategy for identifying the optimal conditions for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
Benchmarking 4'-Bromo-2-nitrobiphenyl against other brominated aryl halides
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Brominated aryl halides are a versatile class of reagents, widely employed in a variety of cross-coupling reactions to form complex molecular architectures. This guide provides an objective comparison of 4'-Bromo-2-nitrobiphenyl against other commonly used brominated aryl halides, offering insights into its reactivity and potential applications. The comparative analysis is supported by experimental data from the literature, detailed experimental protocols, and visualizations to aid in experimental design.
Performance in Key Cross-Coupling Reactions
The reactivity of an aryl bromide in cross-coupling reactions is significantly influenced by the electronic and steric nature of its substituents. The presence of the electron-withdrawing nitro group in 4'-Bromo-2-nitrobiphenyl is expected to enhance its reactivity in many palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Table 1: Comparison of Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Pd–poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80 (conversion) | [1] |
| Bromobenzene | Pd–poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 70 | - | - | [1] |
| 4-Bromoaniline | Pd–poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 70 | - | Slower conversion | [1] |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | - | Good to Excellent | [2] |
Note: Direct comparative yield data for 4'-Bromo-2-nitrobiphenyl under these specific conditions was not found in the searched literature. The data for 4-bromonitrobenzene is indicative of the expected high reactivity.
Heck Reaction
The Heck reaction provides a valuable method for the arylation of alkenes. The reactivity of the aryl halide is a crucial factor, with electron-deficient aryl bromides generally showing good reactivity.
Table 2: Comparison of Aryl Bromides in Heck Reaction with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | High | General Protocol |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | Moderate to High | General Protocol |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | Moderate | General Protocol |
Note: Specific yield data for a direct comparison including 4'-Bromo-2-nitrobiphenyl was not available in the searched literature. The general trend suggests that the electron-withdrawing nitro group would facilitate the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The efficiency of this reaction can be influenced by the electronic properties of the aryl halide.
Table 3: Comparison of Aryl Bromides in Buchwald-Hartwig Amination with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | DBU | DMF | - | - | 83 | [3] |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | DBU | Toluene or DMF | - | - | Good | [3] |
| 4-Bromoacetophenone | Pd₂(dba)₃ / Xantphos | DBU | Toluene or DMF | - | - | 79 | [3] |
Note: While a direct comparison with 4'-Bromo-2-nitrobiphenyl is not available, the successful coupling of various electron-deficient aryl bromides suggests its potential as a suitable substrate.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
The reaction mixture is heated with stirring to a temperature between 80-100 °C.
-
The reaction progress is monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Heck Reaction
-
In a reaction flask, combine the aryl bromide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
The mixture is degassed and heated under an inert atmosphere to 80-140 °C.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, the mixture is cooled, filtered to remove palladium salts, and the solvent is removed in vacuo.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 1-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).
-
Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
The reaction is heated with stirring at 80-110 °C under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
Purification of the desired arylamine is achieved by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Experimental Workflow for a Typical Cross-Coupling Reaction
Potential Biological Relevance
While specific studies on the biological activity of 4'-Bromo-2-nitrobiphenyl are limited in the reviewed literature, the constituent moieties—nitrobiphenyls and brominated aromatics—are present in numerous biologically active compounds. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. Biphenyl scaffolds are also prevalent in pharmaceuticals. The presence of a bromine atom can enhance lipophilicity and, in some cases, modulate the biological activity of a molecule. Therefore, 4'-Bromo-2-nitrobiphenyl represents a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery, particularly as enzyme inhibitors or modulators of signaling pathways. Further biological evaluation of derivatives of 4'-Bromo-2-nitrobiphenyl is warranted to explore their therapeutic potential.
References
A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of 4'-Bromo-2-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds with high functional group tolerance. This guide provides a comparative analysis of catalytic systems for the cross-coupling of 4'-Bromo-2-nitrobiphenyl, an electron-deficient substrate, with a focus on kinetic performance and practical experimental considerations.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical in optimizing the Suzuki-Miyaura coupling of electron-deficient aryl halides like 4'-Bromo-2-nitrobiphenyl. The electron-withdrawing nitro group can significantly influence the reaction kinetics. While direct comparative kinetic studies on 4'-Bromo-2-nitrobiphenyl are limited, data from analogous substrates, such as 4-bromonitrobenzene, provide valuable insights into catalyst performance.
Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy. For electron-deficient aryl bromides, the oxidative addition step is typically faster than for electron-rich counterparts. However, the subsequent transmetalation and reductive elimination steps can be influenced by the electronic properties of the ligands on the palladium center.
Below is a summary of the performance of different classes of palladium catalysts in the Suzuki-Miyaura coupling of electron-deficient aryl bromides.
| Catalyst System | Ligand | Key Performance Characteristics | Typical Turnover Frequency (TOF) |
| Homogeneous Pd(II) Precatalysts | Buchwald-type phosphines (e.g., SPhos, XPhos) | High activity for a broad range of substrates, including electron-deficient and sterically hindered aryl halides. Often allows for lower catalyst loading and milder reaction conditions. | High (can exceed 1000 h⁻¹) |
| cataCXium® A | Effective for cross-coupling of unactivated, sterically hindered, and electron-deficient substrates. | Moderate to High | |
| Heterogeneous Pd Catalysts | Palladium on Charcoal (Pd/C) | Readily available and easily separable from the reaction mixture. May require higher temperatures and catalyst loadings compared to homogeneous systems. Prone to leaching of active palladium species. | Lower (typically < 500 h⁻¹) |
| Pd Nanoparticles | High surface area can lead to high catalytic activity. Performance is highly dependent on the size, shape, and stabilizing agent of the nanoparticles. | Variable (can be very high) | |
| Ligand-free Systems | Pd(OAc)₂ or PdCl₂ | Simple and cost-effective. Often requires higher temperatures and may not be suitable for challenging substrates. The "ligandless" nature is often debated as in-situ formed palladacycles or coordination to solvent/reagents can occur. | Generally Lower |
Note: Turnover Frequency (TOF) is a measure of catalyst activity and is defined as the number of moles of product formed per mole of catalyst per unit time. The values presented are illustrative and can vary significantly based on specific reaction conditions (temperature, solvent, base, etc.).
Experimental Protocols
Accurate kinetic studies require careful experimental setup and monitoring. The following protocols provide a general framework for conducting and analyzing the kinetics of Suzuki-Miyaura cross-coupling reactions.
General Procedure for a Kinetic Experiment
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand (if applicable). The flask is then sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (e.g., 4'-Bromo-2-nitrobiphenyl), the boronic acid derivative, the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent (e.g., dioxane, toluene, or a mixture with water). An internal standard (e.g., biphenyl, dodecane) is often added at this stage for accurate quantification by GC or HPLC.
-
Initiation and Monitoring: The reaction mixture is heated to the desired temperature in a thermostatically controlled oil bath or heating block. Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe.
-
Quenching and Analysis: Each aliquot is immediately quenched by diluting with a suitable solvent (e.g., diethyl ether, ethyl acetate) and filtered through a short plug of silica gel to remove the catalyst and inorganic salts. The filtrate is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: The conversion of the aryl halide and the yield of the biphenyl product are plotted against time to generate kinetic profiles. From these profiles, the initial reaction rate and other kinetic parameters can be determined.
Example Protocol for GC Analysis
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in these kinetic studies, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical kinetic study of a cross-coupling reaction.
Conclusion
The selection of an optimal catalytic system for the Suzuki-Miyaura cross-coupling of 4'-Bromo-2-nitrobiphenyl is a multi-faceted decision that depends on the desired reaction rate, cost, and scalability. Homogeneous palladium catalysts bearing bulky, electron-rich phosphine ligands generally offer the highest activity and are well-suited for this electron-deficient substrate. However, heterogeneous catalysts and ligand-free systems present viable alternatives, particularly when catalyst recovery and cost are primary concerns. A thorough kinetic analysis, following the protocols outlined in this guide, is essential for identifying the most efficient catalyst and reaction conditions for a specific application.
A Comparative Guide to Purity Assessment of Synthesized 4'-Bromo-2-nitrobiphenyl Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 4'-Bromo-2-nitrobiphenyl is of paramount importance. As a key building block in the synthesis of various pharmaceutical compounds and organic materials, its purity directly influences reaction yields, the impurity profile of subsequent products, and the overall efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for assessing the purity of 4'-Bromo-2-nitrobiphenyl, complete with detailed experimental protocols and supporting data.
Potential Impurities in the Synthesis of 4'-Bromo-2-nitrobiphenyl
4'-Bromo-2-nitrobiphenyl is commonly synthesized via Suzuki-Miyaura coupling.[1][2][3] This synthetic route can introduce several process-related impurities, including unreacted starting materials, byproducts from side reactions, and residual catalyst.[4][5] Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Table 1: Potential Impurities in the Synthesis of 4'-Bromo-2-nitrobiphenyl
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | Unreacted starting material |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Unreacted starting material |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | Homocoupling of 4-bromophenylboronic acid |
| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20 | Homocoupling of 1-bromo-2-nitrobenzene |
| 2-Nitrobiphenyl | C₁₂H₉NO₂ | 199.21 | Dehalogenation of 4'-Bromo-2-nitrobiphenyl |
| Biphenyl | C₁₂H₁₀ | 154.21 | Debromination and denitration byproducts |
Comparison of Key Analytical Techniques
A comprehensive purity assessment of 4'-Bromo-2-nitrobiphenyl typically involves the use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis are among the most powerful and commonly employed methods.[6][7][8] Each technique offers distinct advantages and limitations.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations | Typical Purity Assessment Range |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase.[9] | High resolution, sensitivity, and suitable for non-volatile and thermally labile compounds.[10] | Requires a suitable chromophore for UV detection; quantification requires a reference standard. | 95-100% |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[11][12] | High sensitivity, provides structural information for impurity identification.[11] | Requires analyte to be volatile and thermally stable; derivatization may be necessary.[10][13] | 95-100% |
| qNMR | The signal intensity is directly proportional to the molar amount of the substance.[11][14] | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[15][16] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[16] | 90-100% |
| Elemental Analysis | Combustion of the sample to determine the mass fractions of C, H, N, and other elements.[17][18] | Provides the elemental composition to confirm the empirical formula.[17] | Does not provide information on isomeric impurities or impurities with the same elemental composition.[8] | Confirms elemental composition within an accepted deviation (typically ±0.4%).[19][20] |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the purity analysis of non-volatile compounds like 4'-Bromo-2-nitrobiphenyl.[10][21]
Experimental Protocol:
-
Instrument: HPLC system with a UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[13]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized 4'-Bromo-2-nitrobiphenyl in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Test samples are accurately weighed and dissolved in acetonitrile to a known concentration.[10][22]
Table 3: Hypothetical HPLC Purity Data for 4'-Bromo-2-nitrobiphenyl
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity by External Standard |
| Standard | 8.52 | 1,250,000 | 100 | 99.8% |
| Sample A | 8.53 | 1,235,000 | 98.8 | 98.9% |
| Impurity 1 | 6.21 | 12,500 | 1.0 | - |
| Impurity 2 | 7.89 | 2,500 | 0.2 | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[11][12]
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[12]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.[10]
-
MS Interface Temperature: 280°C.[11]
-
Ion Source Temperature: 230°C.[11]
-
Mass Range: Scan from m/z 50 to 400.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 4'-Bromo-2-nitrobiphenyl in a volatile solvent like dichloromethane or ethyl acetate.[11]
Table 4: Hypothetical GC-MS Purity Data for 4'-Bromo-2-nitrobiphenyl
| Component | Retention Time (min) | Molecular Ion (m/z) | % Area | Identification |
| 4'-Bromo-2-nitrobiphenyl | 12.34 | 277/279 | 99.2 | Confirmed by MS library match |
| Impurity 1 | 9.87 | 202 | 0.5 | Tentatively identified as 1-Bromo-2-nitrobenzene |
| Impurity 2 | 11.56 | 199 | 0.3 | Tentatively identified as 2-Nitrobiphenyl |
Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute method for purity determination where the signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard.[11][15]
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation: Accurately weigh about 10-20 mg of the synthesized 4'-Bromo-2-nitrobiphenyl and a similar amount of the internal standard into an NMR tube. Add the deuterated solvent.[11][23]
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).[23]
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses.[24]
Table 5: Hypothetical qNMR Purity Data for 4'-Bromo-2-nitrobiphenyl
| Parameter | Analyte (4'-Bromo-2-nitrobiphenyl) | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 15.20 | 10.50 |
| Molecular Weight ( g/mol ) | 278.10 | 98.06 |
| Signal Integral | 1.00 (e.g., a single proton) | 1.00 (e.g., the two vinyl protons) |
| Number of Protons | 1 | 2 |
| Calculated Purity (%) | 98.5 | 99.9 (Certified) |
Elemental Analysis
Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound, which is then compared to the theoretical values calculated from the molecular formula.[17]
Experimental Protocol:
-
Instrument: CHN analyzer.
-
Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[25]
Table 6: Hypothetical Elemental Analysis Data for 4'-Bromo-2-nitrobiphenyl (C₁₂H₈BrNO₂)
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 51.83 | 51.65 | -0.18 |
| Hydrogen (H) | 2.90 | 2.95 | +0.05 |
| Nitrogen (N) | 5.04 | 5.01 | -0.03 |
The found values should be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[19][20]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for purity assessment and a logical approach to selecting the appropriate analytical technique.
Caption: General experimental workflow for the purity assessment of a synthesized compound.
Caption: Logical workflow for selecting an appropriate analytical technique.
Conclusion
The purity assessment of synthesized 4'-Bromo-2-nitrobiphenyl derivatives is a critical step that requires a multi-faceted analytical approach. While HPLC and GC-MS are excellent for separating and quantifying impurities, qNMR provides an absolute measure of purity without the need for a specific reference standard.[11][15] Elemental analysis serves as a fundamental confirmation of the compound's elemental composition.[17] For a comprehensive and reliable determination of purity, it is highly recommended to use at least two orthogonal methods (e.g., HPLC and qNMR). This ensures that the assigned purity value is accurate and that the material is suitable for its intended use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rssl.com [rssl.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scielo.br [scielo.br]
- 22. iosrjournals.org [iosrjournals.org]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Spectroscopic Comparison of 4'-Bromo-2-nitrobiphenyl Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 4'-Bromo-2-nitrobiphenyl and its isomers is crucial for their unambiguous identification in complex research and drug development settings. This guide provides a comparative overview of their key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow.
The positional isomerism of the bromo and nitro substituents on the biphenyl backbone significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is paramount for researchers working with these compounds to ensure correct structural assignment and predict their chemical behavior. This guide focuses on a comparative analysis of 4'-Bromo-2-nitrobiphenyl and its representative isomers: 4-Bromo-3-nitrobiphenyl and 4-Bromo-4'-nitrobiphenyl.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the selected 4'-Bromo-2-nitrobiphenyl isomers.
| Spectroscopic Technique | 4'-Bromo-2-nitrobiphenyl | 4-Bromo-3-nitrobiphenyl | 4-Bromo-4'-nitrobiphenyl |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern. | Aromatic protons typically appear in the range of 7.0-8.5 ppm, with distinct splitting patterns due to the relative positions of the nitro and bromo groups. | Aromatic protons typically appear as two sets of doublets in the aromatic region due to the symmetry of the molecule. |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons typically resonate between 120-150 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the nitro group will be at the higher end. | The chemical shifts of the aromatic carbons will be influenced by the positions of the electron-withdrawing nitro group and the halogen. | Due to symmetry, fewer signals will be observed in the aromatic region compared to the other isomers. |
| FTIR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. A C-Br stretching vibration is expected in the fingerprint region.[1][2] | Similar to 4'-Bromo-2-nitrobiphenyl, with characteristic NO₂ stretching bands. The exact peak positions may vary slightly due to the different substitution pattern.[3] | Strong NO₂ stretching bands will be present. The overall fingerprint region will differ from the other isomers due to the different molecular symmetry.[4] |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at m/z 277 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the nitro group (NO₂) and bromine atom.[5] | The mass spectrum will also show the characteristic isotopic pattern for bromine with molecular ion peaks at m/z 277 and 279. The fragmentation pattern may differ in the relative intensities of fragment ions compared to other isomers.[3] | The mass spectrum will exhibit the same molecular ion peaks at m/z 277 and 279. Subtle differences in fragmentation pathways may be observable upon detailed analysis.[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the isomer is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is placed in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory or with capabilities for KBr pellet preparation.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using the pressure clamp.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8][9][10][11][12]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for the separation of aromatic isomers.
-
Oven Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C at a rate of 10-20°C/min, with a final hold time.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 50-350 is typically sufficient to observe the molecular ion and major fragments.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of 4'-Bromo-2-nitrobiphenyl isomers.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-Bromo-3-nitrobiphenyl | C12H8BrNO2 | CID 119705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromo-4'-nitrobiphenyl | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Bromo-2-nitrobiphenyl: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling 4'-Bromo-2-nitrobiphenyl, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, aligning with best practices and regulatory compliance.
4'-Bromo-2-nitrobiphenyl is a chemical compound that poses significant health and environmental risks. It is known to cause serious eye damage and is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore mandatory to mitigate these dangers.
Summary of Key Chemical Data
A clear understanding of the chemical's properties is foundational to its safe management. The following table summarizes key quantitative data for 4'-Bromo-2-nitrobiphenyl.
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₂ |
| Molecular Weight | 278.10 g/mol |
| CAS Number | 35450-34-1 |
| Appearance | Solid |
| GHS Hazard Statements | H318: Causes serious eye damage; H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 4'-Bromo-2-nitrobiphenyl. This procedure is designed to be followed within a designated laboratory setting equipped for handling hazardous materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
All handling of 4'-Bromo-2-nitrobiphenyl, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Crucially, halogenated organic waste such as 4'-Bromo-2-nitrobiphenyl must be segregated from non-halogenated waste. This is a critical step as it impacts the disposal method and cost.
-
Collect waste 4'-Bromo-2-nitrobiphenyl, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.
-
The label on the waste container must clearly state "Hazardous Waste" and include the full chemical name: "4'-Bromo-2-nitrobiphenyl". The concentration or amount of the waste should also be indicated.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, secondary containment unit to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Disposal of 4'-Bromo-2-nitrobiphenyl must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Provide the EHS department with accurate information about the contents of the waste container.
5. Final Disposal Method:
-
The primary recommended disposal method for halogenated organic compounds like 4'-Bromo-2-nitrobiphenyl is high-temperature incineration.[2][3] This process is effective in breaking down the compound into less hazardous components. This will be carried out by the specialized waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4'-Bromo-2-nitrobiphenyl.
Caption: Disposal workflow for 4'-Bromo-2-nitrobiphenyl.
References
Personal protective equipment for handling 4'-Bromo-2-nitrobiphenyl
For laboratory professionals engaged in research and development, particularly in the field of drug development, the safe handling and disposal of chemical reagents like 4'-Bromo-2-nitrobiphenyl are of paramount importance. Adherence to strict safety protocols is crucial to mitigate potential risks and ensure a safe laboratory environment. This guide provides essential, step-by-step information for the operational use and disposal of 4'-Bromo-2-nitrobiphenyl.
Disclaimer: The toxicological properties of 4'-Bromo-2-nitrobiphenyl have not been fully investigated. This guide is based on available safety data sheets for the compound and related chemical structures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
4'-Bromo-2-nitrobiphenyl is classified as a substance that may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other suitable material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Long-sleeved, worn fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. A particulate filter respirator is recommended.[3] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling 4'-Bromo-2-nitrobiphenyl from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
Keep the container tightly closed when not in use.
2. Handling and Experimental Use:
-
All handling of 4'-Bromo-2-nitrobiphenyl should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Avoid the formation of dust when handling the solid material.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[4]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
4. Disposal Plan:
-
4'-Bromo-2-nitrobiphenyl and any contaminated materials (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[4]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4]
-
Collect all waste in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name and associated hazards.[4]
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which is typically handled by a licensed waste disposal contractor.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling 4'-Bromo-2-nitrobiphenyl.
Caption: Workflow for Safe Handling of 4'-Bromo-2-nitrobiphenyl.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
